Crotonoside
Description
Properties
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUYHXYGGJMLM-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-71-9 | |
| Record name | Isoguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7FTE1Z1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multi-Faceted Mechanism of Action of Crotonoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonoside, a naturally occurring nucleoside analogue isolated from Croton tiglium, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, with a primary focus on its anti-cancer properties. We consolidate findings from numerous studies to delineate its impact on critical cellular processes, including signal transduction, cell cycle regulation, and programmed cell death. Quantitative data are systematically presented, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual representations of signaling pathways and experimental workflows are provided to offer a clear and comprehensive understanding of this compound's mechanism of action.
Introduction
This compound, also known as isoguanosine, is a purine nucleoside that has garnered significant attention for its potent anti-neoplastic activities, particularly against acute myeloid leukemia (AML).[1] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis and other forms of cell death.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the molecular targets and cellular effects of this compound.
Core Mechanisms of Action
The primary anti-cancer effects of this compound are attributed to its ability to simultaneously target multiple critical pathways involved in cancer cell survival and proliferation.
Dual Inhibition of FLT3 and HDAC3/6
A pivotal aspect of this compound's mechanism in AML is its dual inhibitory effect on FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases 3 and 6 (HDAC3/6).[1][4]
-
FLT3 Inhibition : this compound effectively inhibits the phosphorylation of FLT3, a receptor tyrosine kinase that is frequently mutated and constitutively activated in AML.[1][3] This blockade disrupts downstream signaling cascades that are crucial for leukemic cell proliferation and survival.[1]
-
HDAC3/6 Inhibition : In contrast to broad-spectrum HDAC inhibitors, this compound selectively suppresses the expression of HDAC3 and HDAC6.[4] This targeted inhibition is significant as these HDAC isoforms are aberrantly regulated in AML progression.[4]
The synergistic inhibition of both FLT3 and HDAC3/6 suggests a more potent and potentially durable anti-leukemic effect compared to single-target agents.[4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[2] This programmed cell death is initiated through the intrinsic pathway, characterized by:
-
Caspase Activation : Treatment with this compound leads to a dose-dependent decrease in the level of pro-caspase-3 and a corresponding increase in the levels of its cleaved, active fragments.[1][2]
-
Cell Cycle Arrest : Prior to apoptosis, this compound induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) and mitosis (M) phases.[1][2] This effect is observed in a dose-dependent manner.[1]
Induction of Ferroptosis and Mitochondrial Dysfunction
Recent studies have unveiled a novel mechanism of this compound-induced cell death: ferroptosis.[5] This iron-dependent form of regulated cell death is triggered by:
-
Mitochondrial Damage : this compound induces damage to mitochondria, leading to dysfunction in mitochondrial respiration and a decrease in mitochondrial membrane potential.[5]
-
ROS Accumulation : The mitochondrial dysfunction results in the accumulation of reactive oxygen species (ROS), a key driver of ferroptosis.[5]
-
Inhibition of Mitochondrial DNA Polymerase γ : Molecular docking studies suggest that this compound may directly inhibit mitochondrial DNA polymerase γ, contributing to the observed mitochondrial damage.[5]
-
Modulation of Autophagy : The induction of ferroptosis by this compound is also linked to its ability to modulate autophagy through the p62/KEAP1 signaling pathway.[5]
Modulation of EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, this compound has been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Its anti-tumor effects in this cancer type are mediated by:
-
Inhibition of EGFR Activation : this compound suppresses the activation of EGFR, a key driver of NSCLC progression.[6]
-
Downstream Pathway Attenuation : The inhibition of EGFR leads to the attenuation of downstream pro-survival pathways, including PI3K/Akt and MAPK/ERK.[6]
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties.[7] This activity is thought to be mediated, at least in part, by the inhibition of the HDAC/NF-κB pathway.[7] The inhibition of NF-κB, a key transcription factor in the inflammatory response, leads to a reduction in the production of pro-inflammatory mediators.[7]
Signaling Pathways
The intricate mechanism of action of this compound involves the modulation of several interconnected signaling pathways.
Caption: Signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 11.6 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 12.7 | [1] |
| KG-1 | Acute Myeloid Leukemia (WT FLT3) | 17.2 | [1] |
| P338 | Murine Leukemia | 21 | [8] |
| L5178Y | Mouse Lymphoma | 370 | [8] |
| Sp2/O | Mouse Myeloma | 120 | [8] |
| HL-60 | Human Promyelocytic Leukemia | 70 | [8] |
| Raji | Human Burkitt's Lymphoma | 400 | [8] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Cancer Type | Dosage | Tumor Inhibition Rate | Reference |
| NOD/SCID Mice (MV4-11 Xenograft) | Acute Myeloid Leukemia | 70 mg/kg/day | 93.5% | [4] |
| NOD/SCID Mice (MV4-11 Xenograft) | Acute Myeloid Leukemia | 35 mg/kg/day | 73.6% | [4] |
| S-180 Sarcoma Mouse Model | Sarcoma | 48 mg/kg/day | 60% | [8] |
| Ehrlich Carcinoma Solid Tumor Mouse Model | Carcinoma | 48 mg/kg/day | 60% | [8] |
Table 3: Effects of this compound on Cell Cycle and Apoptosis in MV4-11 Cells
| Concentration (μM) | Treatment Duration (hours) | Effect | Observation | Reference |
| 0-100 | 12 | Cell Cycle | Dose-dependent increase in G0/G1 phase, decrease in G2/M and S phases | [1] |
| 0-100 | 24 | Apoptosis | Concentration-dependent increase in apoptotic cells | [1] |
| 25-100 | 24 | Caspase-3 | Dose-dependent decrease in pro-caspase-3, increase in cleaved caspase-3 | [2] |
| 50 | 24 | Apoptosis | Induced late apoptosis in ~50% of cells | [2] |
Key Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Treat cells with different concentrations of this compound for a specified time (e.g., 12 or 24 hours).
-
Cell Harvesting : Harvest the cells by trypsinization and wash with PBS.
-
Fixation : Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining : Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Caption: Workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment : Treat cells with various concentrations of this compound for a designated period (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis : Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis assay.
Western Blot Analysis
-
Protein Extraction : Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., FLT3, p-FLT3, Caspase-3, Actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound exhibits a complex and potent mechanism of action, primarily targeting key pathways in cancer cell proliferation and survival. Its ability to dually inhibit FLT3 and HDAC3/6, induce both apoptosis and ferroptosis, and modulate EGFR signaling underscores its potential as a multi-targeted therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogues for the treatment of various malignancies. Future investigations should continue to unravel the intricate details of its interactions with cellular machinery to fully harness its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces ferroptosis and mitochondrial dysfunction in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Anti—Neuroinflammatory Effects of a Poisonous Plant Croton tiglium Linn. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Crotonoside: A Technical Guide to its Natural Sourcing, Isolation from Croton tiglium, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonoside, a naturally occurring nucleoside analogue, has garnered significant interest within the scientific community for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of this compound, with a primary focus on its natural sourcing from Croton tiglium and detailed methodologies for its extraction and purification. The document elucidates the intricate signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising bioactive compound.
Introduction to this compound
This compound, also known as isoguanosine, is a purine nucleoside that is structurally an isomer of guanosine. It is recognized for a range of biological effects, including anti-inflammatory, anti-arrhythmic, and notably, potent anti-tumor activities.[1] Its unique structure and mechanism of action make it a compelling candidate for further investigation and development as a therapeutic agent. The primary and most well-documented natural source of this compound is the seed of Croton tiglium L., a plant belonging to the Euphorbiaceae family.[2]
Natural Source: Croton tiglium
Croton tiglium, commonly known as purging croton, is a small tree or shrub native to Southeast Asia.[3] The seeds of this plant have a long history of use in traditional medicine, primarily as a potent purgative.[3] However, modern phytochemical investigations have revealed a wealth of bioactive compounds within the seeds, including this compound.[4] The plant's chemical composition is complex, containing not only this compound but also toxic constituents such as phorbol esters and crotonic acid, necessitating careful purification procedures.[5]
Isolation and Purification of this compound from Croton tiglium
The isolation of this compound from Croton tiglium seeds is a multi-step process involving extraction and chromatographic purification. While a standardized, universally adopted protocol with precise yield and purity data is not extensively documented in publicly available literature, this guide synthesizes findings from various studies to present a comprehensive and plausible experimental approach.
Extraction
The initial step involves the extraction of crude compounds from the powdered seeds of Croton tiglium. Methanol is a commonly employed solvent for this purpose due to its ability to effectively solubilize a broad range of polar and semi-polar compounds, including this compound.
Experimental Protocol: Methanolic Extraction
-
Preparation of Plant Material: Obtain dried seeds of Croton tiglium. Grind the seeds into a fine powder to increase the surface area for solvent extraction.
-
Maceration/Reflux:
-
Maceration: Suspend the powdered seeds in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v) and agitate at room temperature for 24-48 hours.
-
Reflux: For a more exhaustive extraction, subject the seed powder to reflux with methanol at its boiling point for several hours. This is typically performed in multiple cycles to ensure maximum extraction efficiency.
-
-
Filtration and Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude methanolic extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are employed to isolate this compound.
Experimental Protocol: Multi-Step Chromatographic Purification
-
Solvent Partitioning (Optional but Recommended): To reduce the complexity of the extract, a liquid-liquid partitioning step can be introduced. The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. This compound, being a polar molecule, is expected to remain predominantly in the aqueous or more polar organic fractions.
-
Silica Gel Column Chromatography: This is a primary purification step to separate compounds based on their polarity.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient elution system is typically effective. A common starting point is a non-polar solvent system, gradually increasing in polarity. For instance, a gradient of chloroform-methanol or dichloromethane-methanol is often used. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating small molecules and removing pigments and other impurities.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol is a common eluent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, preparative reverse-phase HPLC is often the method of choice.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution of this compound is monitored by a UV detector.
-
Purity Assessment and Characterization
The purity of the isolated this compound should be assessed using analytical HPLC. The structural confirmation is typically achieved through spectroscopic methods.
Table 1: Analytical Techniques for Purity Assessment and Structural Elucidation
| Technique | Purpose | Typical Observations for this compound |
| Analytical HPLC | Purity Assessment | A single, sharp peak at a specific retention time. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular ion peak corresponding to the mass of this compound (C₁₀H₁₃N₅O₅, MW: 283.24 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive structural confirmation of this compound. |
Quantitative Data
Precise yield and purity data for this compound isolation are highly dependent on the specific protocol, the quality of the plant material, and the scale of the operation. The following table provides an illustrative summary based on typical laboratory-scale isolations of natural products.
Table 2: Illustrative Quantitative Data for this compound Isolation
| Parameter | Description | Estimated Value |
| Extraction Yield (Crude) | Percentage of crude methanolic extract obtained from dried seed powder. | 5 - 15% (w/w) |
| Final Yield (Pure this compound) | Percentage of pure this compound isolated from the crude extract. | < 0.1 - 1% (w/w) |
| Purity (by HPLC) | Purity of the final isolated this compound. | > 95% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the isolation and purification of this compound from Croton tiglium.
Caption: A flowchart detailing the key stages in the isolation and purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating multiple critical signaling pathways, making it a promising multi-targeted therapeutic candidate.
Inhibition of FLT3 Signaling Pathway
In acute myeloid leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) is a frequently mutated receptor tyrosine kinase that promotes cell proliferation and survival. This compound has been demonstrated to inhibit the phosphorylation of FLT3, thereby blocking its downstream signaling cascades. This includes the inhibition of key effector molecules such as Erk1/2, Akt/mTOR, and STAT5.[6]
Selective Inhibition of HDAC3 and HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. This compound exhibits selective inhibitory activity against HDAC3 and HDAC6.[6] The inhibition of HDAC3 has been linked to the suppression of the NF-κB-p65 pathway, a key regulator of inflammation and cell survival.[6] Concurrently, the inhibition of HDAC6 impacts the c-Myc pathway, which is a critical driver of cell proliferation.[6]
The following diagram illustrates the inhibitory effects of this compound on these interconnected signaling pathways.
Caption: this compound's inhibitory action on key oncogenic signaling pathways.
Conclusion
This compound, derived from Croton tiglium, represents a natural compound with significant therapeutic potential, particularly in the realm of oncology. This technical guide has provided a comprehensive framework for its sourcing, a detailed plausible protocol for its isolation and purification, and an elucidation of its molecular mechanisms of action. The multi-targeted nature of this compound, involving the concurrent inhibition of the FLT3 signaling pathway and selective HDACs, underscores its potential as a robust anti-cancer agent. Further research to optimize isolation protocols and to fully delineate its pharmacological profile in preclinical and clinical settings is warranted to harness the full therapeutic promise of this intriguing natural product.
References
- 1. Rotenone induces apoptosis via activation of bad in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. [Study on chemical constituents of seeds of Croton tiglium and their cytotoxicities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detoxification of Croton tiglium L. seeds by Ayurvedic process of Śodhana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Crotonoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of crotonoside, a natural compound found in plants of the Croton genus, with a specific focus on its effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated significant anti-cancer properties in preclinical studies, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways, including the inhibition of receptor tyrosine kinases and their downstream effectors. This guide summarizes the current quantitative data on this compound's efficacy, details the experimental protocols used to ascertain these findings, and visualizes the known signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Bioactivity
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key findings from published research.
Cytotoxicity of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MV4-11 | Acute Myeloid Leukemia (AML) | 28.3 | 48 | MTT |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 48.38 (extract) | 48 | CCK-8 |
| SGC-7901 | Human Gastric Adenocarcinoma | Dose-dependent | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Dose-dependent | Not Specified | Not Specified |
Note: Some data is for Croton extracts containing this compound, as specific IC50 values for purified this compound are not available for all cell lines.
Induction of Apoptosis and Cell Cycle Arrest by this compound
This compound's impact on apoptosis and cell cycle progression has been quantified, particularly in acute myeloid leukemia cells.
| Cell Line | Treatment | Apoptosis Rate (%) | Cell Cycle Phase Arrest |
| MV4-11 | This compound (50 µM, 24h) | ~50% (late apoptosis) | G0/G1 |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and differentiation.
Inhibition of EGFR/PI3K/Akt and MAPK/ERK Signaling in NSCLC
In non-small cell lung cancer (NSCLC), this compound has been shown to suppress the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to decreased expression of oncogenic mediators, ultimately inhibiting cell proliferation, migration, and angiogenesis[1].
Induction of Apoptosis and Cell Cycle Arrest in AML
In acute myeloid leukemia (AML) cells, this compound induces G0/G1 phase cell cycle arrest and apoptosis[2]. This is associated with a dose-dependent decrease in pro-caspase-3 and a corresponding increase in cleaved caspase-3, a key executioner of apoptosis.
Potential Involvement of Other Pathways
While direct evidence for this compound is still emerging, related compounds and the broader context of cancer biology suggest potential roles for other signaling pathways:
-
STAT3 Signaling: The STAT3 pathway is a key regulator of cancer cell proliferation and survival. Inhibition of STAT3 activation is a common mechanism for anti-cancer compounds[3][4][5][6]. Further research is needed to determine if this compound directly inhibits STAT3.
-
Adenosine A3 Receptor (A3AR) Agonism: this compound is a guanosine analog. Agonists of the A3 adenosine receptor, which is often overexpressed in tumor cells, have been shown to inhibit tumor growth[3][7][8][9]. Investigating this compound's activity at this receptor could reveal another therapeutic mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, such as pro- and cleaved caspase-3.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Flow Cytometry for Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvest: After this compound treatment, harvest the cells (including any floating cells) and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvest: Following treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, with established mechanisms involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The data presented in this guide provide a solid foundation for further research and development.
Future studies should focus on:
-
Expanding the IC50 profiling of pure this compound across a broader range of cancer cell lines.
-
Conducting in-depth mechanistic studies to confirm the role of the STAT3 and adenosine A3 receptor pathways in this compound's activity.
-
Performing in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic.
This technical guide serves as a valuable resource for the scientific community to advance the understanding and potential application of this compound in oncology.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canfite.com [canfite.com]
- 9. mdpi.com [mdpi.com]
Crotonoside as a Dual Inhibitor of FLT3 and HDAC Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. This has made FLT3 a key target for therapeutic intervention. Additionally, the epigenetic regulation of gene expression, controlled by enzymes such as histone deacetylases (HDACs), plays a crucial role in cancer development and progression. The dual targeting of both signaling and epigenetic pathways represents a promising strategy to overcome the limitations of single-agent therapies, such as acquired resistance.
This technical guide details the action of crotonoside, a natural product, as a potent inhibitor of both the FLT3 signaling pathway and the expression of specific histone deacetylases, HDAC3 and HDAC6. This compound has demonstrated selective and efficient inhibition of AML cells in vitro and significant tumor growth inhibition in in vivo models, identifying it as a promising lead compound for AML therapy[1].
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-leukemic effects through a dual mechanism that converges on critical pathways for AML cell proliferation and survival.
Inhibition of the FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations like FLT3-ITD, drives uncontrolled cell proliferation and survival through several downstream signaling cascades. This compound at concentrations of 12.5 µM and higher has been shown to inhibit the phosphorylation of the FLT3 receptor in AML cells. This blockade prevents the activation of its key downstream effectors, including Erk1/2, Akt/mTOR, and STAT5, effectively shutting down these pro-survival signals.
Selective Suppression of HDAC3 and HDAC6 Expression
In addition to its effects on FLT3, this compound selectively downregulates the expression of two specific histone deacetylase isoforms, HDAC3 and HDAC6, without significantly altering the expression of other HDACs such as HDAC1, HDAC2, and HDAC4. This targeted suppression is significant as it disrupts distinct oncogenic pathways:
-
HDAC3 and the NF-κB Pathway: The suppression of HDAC3 expression by this compound leads to a decrease in the expression of the NF-κB-p65 transcription factor. The HDAC3/NF-κB-p65 axis is a novel signaling pathway implicated in the progression of AML[1].
-
HDAC6 and the c-Myc Pathway: Similarly, the reduction in HDAC6 expression results in the downregulation of the oncoprotein c-Myc, a critical driver of cell proliferation[1].
This dual inhibition of FLT3 signaling and selective HDAC expression culminates in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in AML cells[1].
Data Presentation
Table 1: In Vitro Growth-Inhibitory Effects of this compound
The anti-proliferative activity of this compound was evaluated against a panel of human AML and other cell lines using the MTT assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Type | FLT3 Status | IC50 (µM) |
| MV4-11 | AML | FLT3-ITD | 11.6 ± 2.7 |
| MOLM-13 | AML | FLT3-ITD | 12.7 ± 3.3 |
| KG-1 | AML | FLT3-WT | 17.2 ± 4.6 |
| HEK293A | Normal Kidney | - | 182.8 ± 34.9 |
| MCF-10A | Normal Breast | - | 167.3 ± 38.3 |
| A549 | Lung Cancer | - | > 200 |
| MDA-MB-231 | Breast Cancer | - | > 200 |
| Data sourced from Li et al., 2017. |
Table 2: In Vivo Antitumor Activity of this compound in MV4-11 Xenograft Model
The in vivo efficacy of this compound was assessed in a subcutaneous MV4-11 xenograft mouse model.
| Treatment Group | Dose and Administration | Tumor Inhibition Rate (%) |
| This compound | 70 mg/kg/day (i.p.) | 93.5% |
| This compound | 35 mg/kg/day (i.p.) | 73.6% |
| Sunitinib (Control) | 10 mg/kg/day (p.o.) | 96.3% |
| Data sourced from Li et al., 2017. |
Table 3: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells
MV4-11 cells were treated with various concentrations of this compound for 12 hours, and the cell cycle distribution was analyzed by flow cytometry.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 48.1 ± 3.5 | 39.2 ± 2.8 | 12.7 ± 1.9 |
| This compound (25 µM) | 62.5 ± 4.1 | 28.9 ± 3.3 | 8.6 ± 1.5 |
| This compound (50 µM) | 71.3 ± 4.9 | 21.5 ± 2.9 | 7.2 ± 1.3 |
| This compound (100 µM) | 78.9 ± 5.3 | 15.6 ± 2.1 | 5.5 ± 1.1 |
| Data is representative of findings reported by Li et al., 2017. |
Table 4: Apoptosis Induction by this compound in MV4-11 Cells
MV4-11 cells were treated with this compound for 24 hours, and apoptosis was quantified using Annexin-V and Propidium Iodide (PI) co-staining.
| Treatment | Total Apoptotic Cells (%) (Early + Late) |
| Control (DMSO) | ~5-10% |
| This compound (25 µM) | Increased |
| This compound (50 µM) | ~50% (predominantly late apoptosis) |
| This compound (100 µM) | Significantly Increased |
| Data is representative of findings reported by Li et al., 2017. |
Experimental Protocols
Cell Culture
-
Cell Lines: MV4-11 (AML, FLT3-ITD), MOLM-13 (AML, FLT3-ITD), KG-1 (AML, FLT3-WT).
-
Media: MV4-11 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM). MOLM-13 and KG-1 cells are grown in RPMI-1640 medium. All media are supplemented with 10% Fetal Bovine Serum (FBS)[1].
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cultures are initiated at a density of 2 x 10^5 cells/mL and maintained between 1 x 10^5 and 1 x 10^6 cells/mL.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells at a density of 1 x 10^5 to 1 x 10^6 cells/mL in a 96-well plate.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of a solubilizing agent (e.g., 0.04M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values from the dose-response curves.
-
Western Blot Analysis
Used to detect changes in protein expression and phosphorylation status.
-
Protocol:
-
Cell Lysis: Treat MV4-11 cells with specified concentrations of this compound for the desired time (e.g., 7 hours for phosphorylation studies, 20 hours for protein expression). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-proteins, BSA is generally preferred.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Representative antibodies include: p-FLT3, FLT3, p-Erk1/2, Erk1/2, p-Akt, Akt, p-STAT5, STAT5, HDAC3, HDAC6, NF-κB-p65, c-Myc, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Cycle Analysis
Analyzes the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat MV4-11 cells with this compound for 12 hours.
-
Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
-
Apoptosis Assay (Annexin-V/PI Co-staining)
Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat MV4-11 cells with this compound for 24 hours.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Annexin-V binding buffer.
-
Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin-V negative / PI negative: Viable cells
-
Annexin-V positive / PI negative: Early apoptotic cells
-
Annexin-V positive / PI positive: Late apoptotic/necrotic cells
-
-
In Vivo Xenograft Model
Evaluates the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID mice).
-
Cell Implantation: Subcutaneously inject 1 x 10^7 MV4-11 cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a volume of 150-300 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection daily at doses of 35 or 70 mg/kg. The vehicle control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 21 days).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Tumor inhibition rates are calculated. Tumors can be processed for further analysis, such as TUNEL assays to detect apoptosis in situ.
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for AML, particularly for cases with FLT3-ITD mutations. Its unique dual-action mechanism—simultaneously inhibiting the FLT3 signaling pathway and selectively suppressing the expression of HDAC3 and HDAC6—offers a multi-pronged approach to targeting the complex oncogenic networks driving this disease. The data strongly support its ability to induce cell cycle arrest and apoptosis in AML cells, leading to potent antitumor activity both in vitro and in vivo. Further investigation and development of this compound and other dual FLT3/HDAC inhibitors are warranted as a promising strategy for improving outcomes for patients with AML.
References
An In-depth Technical Guide to Crotonoside: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonoside, also known as isoguanosine, is a naturally occurring nucleoside analogue isolated from the seeds of Croton tiglium. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The document details its potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), highlighting its potential as a therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML). Detailed experimental protocols for synthesis, isolation, and key biological assays are provided, alongside mandatory data visualizations to facilitate understanding of its mechanism of action and experimental workflows. All quantitative data is summarized in structured tables for ease of comparison.
Chemical Identity and Physicochemical Properties
This compound is a purine ribonucleoside, an isomer of guanosine, where the amino and carbonyl groups on the purine ring are interchanged.
| Identifier | Value | Source |
| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
| Synonyms | Isoguanosine, 2-Hydroxyadenosine | |
| CAS Number | 1818-71-9 | |
| Molecular Formula | C₁₀H₁₃N₅O₅ | |
| Molecular Weight | 283.24 g/mol |
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 237-241 °C | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in water and ethanol. | |
| UV max (λmax) | 249, 300 nm | |
| Storage Temperature | -20°C |
Synthesis and Isolation
Synthetic Protocol: Large-Scale Synthesis of Isoguanosine
A recent and efficient method for the large-scale synthesis of isoguanosine involves the diazotization of 2,6-diaminopurine riboside.
Materials:
-
2,6-diaminopurine riboside
-
Acetic acid (AcOH)
-
Sodium nitrite (NaNO₂)
-
Deionized water (H₂O)
-
Aqueous ammonia (2.8%)
-
Hydrochloric acid (0.1 M HCl)
-
Sodium hydroxide (0.1 M NaOH)
-
Activated charcoal
Procedure:
-
Suspend 2,6-diaminopurine riboside (0.71 mol) in 4 L of H₂O at room temperature.
-
Add 1 L of AcOH (17.4 mol) over 5 minutes.
-
Add a solution of NaNO₂ (1.76 mol) in 1 L of H₂O dropwise.
-
Stir the resulting clear solution for 40 minutes, during which it will turn yellow.
-
Adjust the pH to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the crude product.
-
Dissolve the precipitate in 0.1 M HCl with heating.
-
Add activated charcoal and perform a hot filtration.
-
Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to precipitate the purified isoguanosine.
Workflow for Isoguanosine Synthesis
Isolation Protocol from Croton tiglium Seeds
This compound can be isolated from the seeds of Croton tiglium through a process that also aims to reduce the toxicity of the seeds by removing other components.
Materials:
-
Croton tiglium seeds
-
Cow's milk
-
Methanol
-
Apparatus for maceration and filtration
Procedure:
-
Soak Croton tiglium seeds in water overnight.
-
Remove the outer cover (testa) and cotyledon of the seeds.
-
Boil the processed seeds in cow's milk. This step is part of a traditional Ayurvedic detoxification process called "Śodhana" and helps in removing toxic, oil-soluble components.
-
Dry the purified seeds and powder them.
-
Macerate the powdered seeds with methanol for 24 hours.
-
Filter the extract to remove solid plant material.
-
The methanolic extract containing this compound can then be further purified using chromatographic techniques such as column chromatography and HPLC.
Workflow for this compound Isolation
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for isoguanosine (this compound) has been reported. The signals can be broadly divided into those from the purine base and those from the ribose sugar moiety.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| H-8 | ~7.17-8.77 | s | Purine ring |
| NH₂ | ~7.17-8.77 | br s | Purine ring |
| NH | ~10.82 | br s | Purine ring |
| H-1' | ~5.87 | d | Ribose moiety |
| H-2', H-3', H-4' | ~3.47-4.50 | m | Ribose moiety |
| H-5', H-5'' | ~3.47-4.50 | m | Ribose moiety |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation from available literature.
Mass Spectrometry (MS)
Detailed ESI-MS/MS fragmentation data for this compound is not extensively published. However, based on the known fragmentation patterns of nucleosides, the following fragmentation pathways can be anticipated. The primary fragmentation event is typically the cleavage of the glycosidic bond, resulting in the separation of the purine base (isoguanine) and the ribose sugar.
Expected Fragmentation:
-
[M+H]⁺: The protonated molecular ion of this compound (m/z 284.1).
-
[Isoguanine+H]⁺: A major fragment corresponding to the protonated isoguanine base (m/z 152.1) resulting from the cleavage of the glycosidic bond.
-
[Ribose]⁺: Fragments corresponding to the ribose sugar moiety (and its dehydration products).
Further fragmentation of the isoguanine base would involve losses of small neutral molecules such as NH₃ and CO.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, most notably as an inhibitor of FLT3 and HDACs, making it a compound of interest for the treatment of AML.
Inhibition of FLT3 and HDACs
-
FLT3 Inhibition: this compound inhibits the phosphorylation of FLT3 in a dose-dependent manner. This inhibition extends to downstream signaling proteins including Erk1/2, Akt/mTOR, and STAT5.
-
HDAC Inhibition: this compound selectively suppresses the expression of HDAC3 and HDAC6 without significantly affecting other HDAC isoforms.
Anti-Leukemic Effects in AML
-
Cell Viability: this compound selectively inhibits the viability of AML cell lines, particularly those with FLT3 mutations (e.g., MV4-11, MOLM-13), with IC₅₀ values in the low micromolar range.
-
Cell Cycle Arrest: Treatment with this compound leads to a dose-dependent increase in the percentage of AML cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating cell cycle arrest.
-
Apoptosis Induction: this compound induces apoptosis in AML cells, as evidenced by an increase in Annexin-V positive cells and the cleavage of caspase-3.
Signaling Pathway of this compound in AML Cells
Crotonoside-Induced Ferroptosis in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. Recent evidence highlights the potential of inducing ferroptosis, an iron-dependent form of regulated cell death, as a promising anti-leukemic approach. This technical guide delves into the molecular mechanisms and experimental validation of crotonoside, a natural product, as an inducer of ferroptosis in AML cells. We consolidate available quantitative data, provide detailed experimental protocols for key assays, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. While conventional chemotherapies and targeted agents have improved outcomes, drug resistance and relapse remain significant obstacles. Ferroptosis, a non-apoptotic form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue to bypass traditional resistance mechanisms.
This compound, an adenosine analogue isolated from Croton tiglium, has demonstrated anti-leukemic properties.[1][2] Initially recognized for its role in inducing apoptosis and cell cycle arrest through the inhibition of FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), recent studies have unveiled a novel mechanism of action: the induction of ferroptosis.[1][2] This guide provides an in-depth examination of the experimental evidence supporting this compound-induced ferroptosis in AML, with a focus on the underlying molecular pathways and methodologies for its investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on AML cells.
Table 1: In Vitro Growth-Inhibitory Effects of this compound on AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) after 72h | Citation |
| MV4-11 | ITD Mutant | 11.6 ± 2.7 | [2] |
| MOLM-13 | ITD Mutant | 12.7 ± 3.3 | [2] |
| KG-1 | Wild-Type | 17.2 ± 4.6 | [2] |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. Data are presented as mean ± standard deviation.
Table 2: Effects of this compound on Ferroptosis-Related Parameters in AML Cells
| Parameter | Cell Line(s) | Treatment | Observed Effect | Citation |
| Mitochondrial Respiration Capacity | KG-1a, Molm-13 | This compound | Decreased | [1] |
| Mitochondrial Membrane Potential | KG-1a, Molm-13 | This compound | Decreased | [1] |
| Mitochondrial Mass | KG-1a, Molm-13 | This compound | Altered | [1] |
| Reactive Oxygen Species (ROS) | KG-1a, Molm-13 | This compound | Accumulated | [1] |
Note: Specific quantitative values for the parameters in Table 2 from the primary study on this compound-induced ferroptosis are pending full publication. The table reflects the reported trends.[1]
Signaling Pathways
This compound triggers ferroptosis in AML cells through a mechanism involving mitochondrial dysfunction and the modulation of key signaling pathways. The available evidence points to the inhibition of mitochondrial DNA polymerase γ, leading to mitochondrial damage and a subsequent accumulation of reactive oxygen species (ROS).[1] This oxidative stress is a key driver of lipid peroxidation and ferroptosis. Furthermore, this process is linked to the p62/KEAP1 signaling pathway, which is a critical regulator of cellular antioxidant responses.[1]
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for investigating this compound-induced ferroptosis.
Caption: Proposed signaling pathway of this compound-induced ferroptosis in AML cells.
Caption: General experimental workflow for studying this compound-induced ferroptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on AML cells.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, KG-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat cells with various concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Ferroptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins such as GPX4 and ACSL4.
-
Materials:
-
Treated and untreated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This protocol is for quantifying lipid reactive oxygen species, a hallmark of ferroptosis.
-
Materials:
-
Treated and untreated AML cells
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat AML cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing C11-BODIPY 581/591 at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. The oxidized form of the dye emits green fluorescence (FITC channel), while the reduced form emits red fluorescence (PE channel). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation. Alternatively, visualize the fluorescence shift using a fluorescence microscope.
-
Conclusion and Future Directions
The induction of ferroptosis by this compound represents a novel and promising therapeutic strategy for AML. The compound's ability to induce mitochondrial dysfunction and oxidative stress, coupled with its modulation of the p62/KEAP1 pathway, underscores its multi-faceted anti-leukemic activity. The data presented in this guide provide a foundational understanding for further investigation into this compound and its derivatives as ferroptosis-inducing agents.
Future research should focus on elucidating the precise molecular interactions within the p62/KEAP1/NRF2 axis in response to this compound. A comprehensive characterization of the lipidomic profile of this compound-treated AML cells will provide deeper insights into the specific lipid species undergoing peroxidation. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety of this compound in preclinical models of AML, paving the way for its potential clinical translation. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapies.
References
Initial Studies on Crotonoside Cytotoxicity In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonoside, a naturally occurring nucleoside isolated from Croton tiglium and other medicinal plants, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. Initial in vitro studies have begun to elucidate its mechanisms of action, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the early-stage in vitro research on this compound's cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved in its activity.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic and anti-proliferative activities of this compound have been evaluated across a panel of cancer cell lines, with a particular focus on Acute Myeloid Leukemia (AML). The following table summarizes the key quantitative data from these initial studies.
| Cell Line | Cancer Type | FLT3 Status | IC50 (µM) | Exposure Time | Reference |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 11.6 ± 2.7 | 72 hours | [1] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 12.7 ± 3.3 | 72 hours | [1] |
| KG-1 | Acute Myeloid Leukemia | FLT3-WT | 17.2 ± 4.6 | 72 hours | [1] |
| HEK293A | Normal Embryonic Kidney | N/A | 182.8 ± 34.9 | 72 hours | [1] |
| MCF-10A | Normal Breast Epithelial | N/A | 167.3 ± 38.3 | 72 hours | [1] |
Table 1: IC50 Values of this compound in Various Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of exposure to this compound. Notably, this compound exhibits selective cytotoxicity against AML cell lines compared to normal, non-cancerous cell lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections outline the standard protocols used in the in vitro assessment of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The G0/G1, S, and G2/M phases of the cell cycle are distinguished by their relative fluorescence intensity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's cytotoxicity.
Caption: A generalized workflow for in vitro cytotoxicity studies of this compound.
Signaling Pathways Implicated in this compound Cytotoxicity
Initial research suggests that this compound exerts its cytotoxic effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.
1. FLT3 Signaling Pathway
This compound has been shown to inhibit the phosphorylation of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1]
Caption: this compound inhibits the FLT3 signaling pathway in AML cells.[1]
2. HDAC3/6/NF-κB Signaling Pathway
This compound can selectively suppress the expression of histone deacetylases 3 and 6 (HDAC3/6), which are involved in the regulation of NF-κB signaling.[2]
Caption: this compound's inhibition of HDAC3/6 impacts NF-κB signaling.[2]
3. p62/KEAP1-Mediated Ferroptosis Pathway
Recent studies suggest that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, through the p62/KEAP1 signaling pathway, leading to mitochondrial dysfunction.
Caption: this compound induces ferroptosis via the p62/KEAP1 pathway.
4. PI3K/Akt/GSK-3β Signaling Pathway
While not as extensively studied for this compound itself, this is a common pathway in cancer cell survival and proliferation that is often modulated by cytotoxic compounds.
Caption: The PI3K/Akt/GSK-3β pathway, a potential target for cytotoxic agents.
Conclusion
The initial in vitro studies on this compound reveal its promising and selective cytotoxic activity against cancer cells, particularly those of hematological origin like AML. Its multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and ferroptosis through the modulation of key signaling pathways such as FLT3 and HDAC3/6, makes it a compelling candidate for further preclinical development. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to build upon these initial findings and further explore the therapeutic potential of this compound. Future investigations should focus on elucidating the intricate molecular interactions of this compound with its targets and evaluating its efficacy in more complex in vivo models.
References
Crotonoside's Attenuation of EGFR Signaling in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with aberrant epidermal growth factor receptor (EGFR) signaling being a key driver of its pathogenesis. This technical guide provides an in-depth analysis of the emerging therapeutic potential of crotonoside, a natural compound derived from Croton tiglium L., in the context of NSCLC. Recent studies have demonstrated that this compound exerts a multi-mechanistic antitumor effect by directly targeting the EGFR signaling pathway. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows involved.
Introduction: The Role of EGFR Signaling in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events crucial for cell proliferation, survival, and migration.[1][2] In a significant subset of NSCLC patients, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.[2] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a frontline therapy. However, the efficacy of these targeted therapies is often limited by the development of resistance.[3]
The two primary downstream signaling pathways activated by EGFR are the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2] The PI3K/Akt pathway is central to cell survival and inhibition of apoptosis, while the MAPK/ERK pathway primarily regulates cell proliferation and differentiation.[2] The simultaneous targeting of EGFR and its downstream effectors is a promising strategy to overcome drug resistance and improve therapeutic outcomes in NSCLC.
This compound: A Novel Inhibitor of EGFR Signaling
This compound, a bioactive alkaloid extracted from the traditional Chinese medicine herb Croton tiglium L., has garnered attention for its anti-tumor properties.[2] Research indicates that this compound significantly inhibits the proliferation, migration, and angiogenesis of NSCLC cells.[2] Its mechanism of action is centered on the suppression of EGFR activation and the subsequent attenuation of the PI3K/Akt and MAPK/ERK signaling pathways.[2] This multi-targeted approach suggests that this compound may serve as a promising lead compound for the development of novel therapeutics for NSCLC.[2]
Mechanism of Action
This compound's anti-cancer effects in NSCLC are believed to be mediated through the following mechanisms:
-
Inhibition of EGFR Activation: this compound directly or indirectly prevents the phosphorylation and activation of EGFR, the initial step in the signaling cascade.[2]
-
Downregulation of the PI3K/Akt Pathway: By inhibiting EGFR, this compound effectively blocks the activation of PI3K and the subsequent phosphorylation of Akt, leading to decreased cell survival and an increase in apoptosis.[2]
-
Suppression of the MAPK/ERK Pathway: this compound also curtails the activation of the MAPK/ERK pathway, resulting in reduced cell proliferation.[2]
The collective impact of these inhibitory actions is a significant reduction in the oncogenic signaling that drives NSCLC progression.
Quantitative Data on the Efficacy of Croton-derived Compounds
While specific quantitative data from the primary research on isolated this compound's effect on EGFR signaling is not publicly available in its entirety, data from studies on related extracts from the Croton genus provide valuable insights into their anti-cancer potential.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Croton extracts in the A549 human lung adenocarcinoma cell line.
| Compound/Extract | Cell Line | Incubation Time | IC50 Value | Citation |
| Croton tiglium Essential Oil (CTEO) | A549 | 48 hours | 48.38 µg/mL | [4][5] |
| Croton tiglium Essential Oil (CTEO) | A549 | 72 hours | 30.7 µg/mL | [4] |
| Acetone Extract of Croton bonplandianus | A549 | Not Specified | 15.68 ± 0.006 µg/mL | [6][7] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate tumor cells. The following table presents quantitative data on the pro-apoptotic effects of Croton tiglium essential oil (CTEO) on A549 cells.
| Treatment Concentration of CTEO | Incubation Time | Percentage of Apoptotic Cells | Citation |
| 20 µg/mL | 48 hours | Significantly increased vs. control | [4] |
| 40 µg/mL | 48 hours | 32.6% | [4] |
| 60 µg/mL | 48 hours | 42.5% | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on EGFR signaling in NSCLC.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed NSCLC cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be used to quantify changes in protein expression levels, such as the phosphorylation of EGFR, Akt, and ERK.
-
Cell Lysis: Plate NSCLC cells and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat NSCLC cells with this compound at various concentrations for a specified time. Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The software will deconvolve the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing this compound's Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework of this compound's action.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Croton tiglium essential oil compounds have anti-proliferative and pro-apoptotic effects in A549 lung cancer cell lines | PLOS One [journals.plos.org]
- 5. Croton tiglium essential oil compounds have anti-proliferative and pro-apoptotic effects in A549 lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Review of Crotonoside: Unraveling its Anti-inflammatory and Anti-arrhythmic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonoside, a guanosine analog derived from Croton tiglium, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing preclinical evidence for its anti-inflammatory and anti-arrhythmic effects. The anti-inflammatory properties of this compound are particularly well-documented, with studies demonstrating its efficacy in mitigating autoimmune-driven inflammation, primarily through the modulation of dendritic cell (DC) function and the suppression of key pro-inflammatory signaling pathways. In contrast, while referenced in literature, the specific mechanisms and quantitative effects of this compound on cardiac arrhythmias are less elucidated, representing an area ripe for further investigation. This document consolidates the available quantitative data, details established experimental protocols, and visualizes the known molecular pathways to serve as a comprehensive resource for the scientific community.
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory activity, particularly in models of rheumatoid arthritis (RA). The primary mechanism appears to be the modulation of the immune response by targeting dendritic cells, which are pivotal in the initiation and progression of autoimmune diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects by interfering with critical signaling pathways that govern immune cell activation and cytokine production.[1] Studies suggest that this compound functions as a potent tyrosine kinase inhibitor, with a notable impact on the Fms-like tyrosine kinase 3 (Flt3) signaling pathway.[1] Flt3 is crucial for the proliferation and differentiation of hematopoietic stem cells and its inhibition has been shown to alleviate experimental arthritis.[1] By inhibiting Flt3, this compound appears to suppress the differentiation and activation of pathogenic dendritic cells.[1][2][3]
Furthermore, this compound's influence extends to other major inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor κ-light-chain-enhancer of activated B cells (NF-κB) pathways.[1][4] The inhibition of these pathways leads to a downstream reduction in the production of several pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[1][5][6][7][8][9]
In vitro studies have confirmed that this compound treatment of bone marrow-derived DCs (BMDCs) results in lower cell yields and reduced expression of co-stimulatory molecules (CD40, CD80) and MHC class II, which are essential for T-cell activation.[2][3] Consequently, these DCs show a limited capacity to prime antigen-specific T-cell proliferation and cytokine secretion.[2][3][10]
Figure 1: this compound's Anti-inflammatory Signaling Pathway.
Quantitative Data Presentation
The efficacy of this compound in reducing key inflammatory markers has been quantified in preclinical models. The following tables summarize the data from a study using a collagen-induced arthritis (CIA) mouse model.[1]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in CIA Mice (Serum)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17A (pg/mL) |
| Normal Control | ~25 | ~10 | ~5 |
| CIA + Vehicle | ~150 | ~125 | ~60 |
| CIA + this compound (25 mg/kg) | ~100 | ~80 | ~40* |
| CIA + this compound (50 mg/kg) | ~75 | ~60 | ~30** |
| CIA + this compound (100 mg/kg) | ~50 | ~40 | ~20 |
| CIA + MTX (0.5 mg/kg) | ~60 | ~50 | ~25 |
| Data are approximated from graphical representations in the source literature. Statistical significance vs. CIA + Vehicle is denoted as *p<0.05, **p<0.01, ***p<0.001. MTX (Methotrexate) is a positive control.[1] |
Table 2: Effect of this compound on Arthritis Severity in CIA Mice
| Treatment Group | Arthritis Score (Day 42) | Paw Swelling (mL, Day 42) |
| Normal Control | 0 | ~0.15 |
| CIA + Vehicle | ~11 | ~0.45 |
| CIA + this compound (25 mg/kg) | ~8 | ~0.35 |
| CIA + this compound (50 mg/kg) | ~6 | ~0.30 |
| CIA + this compound (100 mg/kg) | ~4 | ~0.25 |
| CIA + MTX (0.5 mg/kg) | ~5 | ~0.28 |
| Data are approximated from graphical representations in the source literature. Arthritis score is on a scale of 0-16. Statistical significance vs. CIA + Vehicle is denoted as **p<0.01, ***p<0.001.[11] |
Experimental Protocols
This is the most relevant animal model used to evaluate the anti-arthritic effects of this compound.[1]
-
Animals: Male DBA/1 mice, typically 6-8 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Bovine type II collagen (2 mg/mL) is emulsified in an equal volume of Complete Freund's Adjuvant (CFA). Mice are injected intradermally at the base of the tail with 0.2 mL of the emulsion.
-
Booster Immunization (Day 21): A booster injection is administered, consisting of bovine type II collagen emulsified 1:1 with Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: this compound (e.g., 25, 50, 100 mg/kg) or vehicle is typically administered daily via oral gavage or intraperitoneal injection, starting from the day of the booster immunization until the end of the experiment (e.g., Day 42). A positive control, such as Methotrexate (MTX, 0.5 mg/kg), is often included.[1][11]
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored every 2-3 days and scored on a scale of 0-4 for each paw, based on erythema and swelling (total score 0-16 per mouse).
-
Paw Volume: Paw swelling is measured using a plethysmometer.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Blood (for serum) and paw tissues are collected to measure cytokine levels using ELISA kits.[1]
-
Figure 2: Experimental Workflow for the CIA Mouse Model.
Anti-arrhythmic Effects of this compound
The anti-arrhythmic properties of this compound are mentioned in several review articles, but detailed primary research on its specific electrophysiological effects is limited in publicly available literature.[12] The prevailing hypothesis is that this compound may influence cardiac myocyte function, but the precise molecular targets and mechanisms remain to be fully characterized.
Postulated Mechanism of Action
Arrhythmias are fundamentally caused by abnormalities in the generation or conduction of the cardiac action potential.[13] Anti-arrhythmic drugs typically function by interacting with the ion channels (e.g., sodium, potassium, calcium) that govern the different phases of the action potential.[14][15][16]
Review literature suggests that this compound can significantly inhibit the proliferation and differentiation of ventricular myocytes.[12] One review cites a study by Zhang Hua et al. which reportedly detected the effects of this compound on the action potential of rabbit ventricular myocytes, though the specifics of these effects are not detailed.[12] Based on the general principles of anti-arrhythmic drug action, this compound could potentially:
-
Block sodium, potassium, or calcium channels to alter the depolarization and repolarization phases of the action potential.
-
Modify the effective refractory period of cardiac tissue.
-
Suppress abnormal automaticity in pacemaker cells.
However, without dedicated electrophysiological studies, such as patch-clamp experiments on isolated cardiomyocytes, these remain speculative.
Figure 3: Generalized Ventricular Cardiac Action Potential Phases.
Quantitative Data Presentation
Currently, there is a notable absence of published, peer-reviewed quantitative data detailing the anti-arrhythmic effects of this compound. Key metrics that would be necessary to evaluate its potential include:
-
IC50 values for specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).
-
Dose-dependent effects on action potential duration (APD50, APD90).
-
Changes in conduction velocity in cardiac tissue.
-
Efficacy in established in vivo arrhythmia models (e.g., aconitine- or ischemia-induced arrhythmias).
The lack of such data highlights a significant gap in the current understanding of this compound's pharmacology.
Potential Experimental Protocols
To elucidate the anti-arrhythmic activity of this compound, standard electrophysiological and pharmacological models would be required.
-
Objective: To determine the direct effects of this compound on specific ion channels and the overall action potential.
-
Methodology:
-
Cell Preparation: Isolation of primary ventricular myocytes from animal models (e.g., rabbit, guinea pig) or use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Recording: Whole-cell patch-clamp technique is used. In voltage-clamp mode, specific voltage protocols are applied to isolate and measure individual ionic currents (INa, ICa,L, IKr, IKs, IK1). In current-clamp mode, the action potential is recorded.
-
Drug Application: this compound is perfused at varying concentrations to determine its effect on these currents and on action potential parameters (e.g., resting membrane potential, amplitude, upstroke velocity, and duration).
-
-
Objective: To assess the efficacy of this compound in preventing or terminating arrhythmias in a whole-animal system.
-
Methodology:
-
Animal Model: Anesthetized rats or mice are commonly used.
-
Arrhythmia Induction: Arrhythmias are induced chemically (e.g., intravenous infusion of aconitine, calcium chloride, or adrenaline) or through programmed electrical stimulation or coronary artery ligation (ischemia-reperfusion model).
-
Treatment: Animals are pre-treated with this compound or vehicle before arrhythmia induction (prophylactic effect), or the compound is administered after arrhythmia onset (therapeutic effect).
-
Assessment: A continuous electrocardiogram (ECG) is recorded to monitor for the onset, duration, and severity of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).
-
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of this compound, positioning it as a compound of interest for autoimmune disorders like rheumatoid arthritis. Its mechanism, centered on the inhibition of dendritic cell function via pathways such as Flt3, is a promising avenue for immunomodulatory drug development. The experimental models and quantitative data provide a solid foundation for further preclinical and clinical investigation.
Conversely, the anti-arrhythmic effects of this compound remain largely unsubstantiated by rigorous experimental data. While reviews suggest a potential role in cardiac electrophysiology, the lack of mechanistic studies, including ion channel screening and detailed action potential analysis, is a critical knowledge gap. Future research should prioritize in vitro patch-clamp studies to identify molecular targets and in vivo arrhythmia models to validate any therapeutic potential. Such studies will be essential to determine if the anti-arrhythmic activity of this compound is a viable pharmacological target or a secondary observation.
References
- 1. Alleviation of Collagen-Induced Arthritis by this compound through Modulation of Dendritic Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 3. Alleviation of Collagen-Induced Arthritis by this compound through Modulation of Dendritic Cell Differentiation and Activation. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Neuroprotective and Anti—Neuroinflammatory Effects of a Poisonous Plant Croton tiglium Linn. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of interleukin‐17 and tumour necrosis factor‐α on inflammatory response in hepatocytes through interleukin‐6‐dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tumor Necrosis Factor-Alpha and Interleukin 6 in Human Periapical Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Anti-TNFα Treatment on Mucosal Expression of IL-17A, IL-21, and IL-22 and Cytokine-Producing T Cell Subsets in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF-α Affects Signature Cytokines of Th1 and Th17 T Cell Subsets through Differential Actions on TNFR1 and TNFR2 | MDPI [mdpi.com]
- 10. Alleviation of Collagen-Induced Arthritis by this compound through Modulation of Dendritic Cell Differentiation and Activation [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Antiarrhythmic drugs and cardiac ion channels: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacologic Management for Ventricular Arrhythmias: Overview of Anti-Arrhythmic Drugs [mdpi.com]
In-Depth Analysis of Crotonoside's Impact on Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonoside, a naturally occurring nucleoside isolated from Croton tiglium, has demonstrated significant anti-cancer properties, particularly in acute myeloid leukemia (AML). Emerging evidence indicates that a key mechanism underlying its therapeutic potential involves the induction of mitochondrial dysfunction. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on mitochondrial integrity and function. It consolidates current research findings on its effects on mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP synthesis. Furthermore, this guide elucidates the intricate signaling pathways, including the p62/KEAP1/Nrf2 axis, that are modulated by this compound to exert its effects on mitochondria. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts targeting mitochondrial metabolism in cancer and other diseases.
Introduction
Mitochondria are central to cellular metabolism, energy production, and the regulation of programmed cell death. Their dysfunction is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. In the context of oncology, targeting mitochondrial vulnerabilities in cancer cells has emerged as a promising therapeutic strategy.
This compound has been identified as a potent anti-neoplastic agent. Recent studies have begun to unravel its molecular mechanisms, highlighting the induction of mitochondrial-mediated cell death pathways. This guide provides a comprehensive overview of the current understanding of how this compound perturbs mitochondrial homeostasis, leading to cellular demise.
This compound's Quantitative Impact on Mitochondrial Parameters
Experimental evidence, primarily from studies on acute myeloid leukemia (AML) cell lines such as KG-1a and Molm-13, demonstrates that this compound significantly impairs mitochondrial function. The following tables summarize the key quantitative findings.
| Cell Line | Treatment | Parameter Assessed | Analytical Method | Key Findings | Reference |
| KG-1a | This compound (Concentration not specified) | Mitochondrial Respiration Capacity | Seahorse XF Analyzer | This compound treatment leads to a notable decrease in mitochondrial respiration. | [1] |
| Molm-13 | This compound (Concentration not specified) | Mitochondrial Respiration Capacity | Seahorse XF Analyzer | Similar to KG-1a cells, Molm-13 cells exhibit reduced mitochondrial respiration upon this compound exposure. | [1] |
| KG-1a | This compound (Concentration not specified) | Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | A significant decrease in the red/green fluorescence ratio is observed, indicating mitochondrial depolarization. | [1] |
| Molm-13 | This compound (Concentration not specified) | Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | This compound induces a dose-dependent loss of mitochondrial membrane potential. | [1] |
| KG-1a | This compound (Concentration not specified) | Reactive Oxygen Species (ROS) | DCFH-DA Staining | A marked increase in intracellular ROS levels is detected following treatment with this compound. | [1] |
| Molm-13 | This compound (Concentration not specified) | Reactive Oxygen Species (ROS) | DCFH-DA Staining | This compound treatment results in the accumulation of reactive oxygen species. | [1] |
| AML Cells | This compound (Concentration not specified) | ATP Production | Luciferase-based ATP Assay | Given the observed mitochondrial dysfunction, a consequential decrease in ATP synthesis is inferred, contributing to energy crisis and cell death. (Direct quantitative data on ATP levels is not yet available). |
Key Signaling Pathways Modulated by this compound
This compound's impact on mitochondrial dysfunction is orchestrated through the modulation of specific signaling pathways. The interplay of these pathways ultimately leads to mitochondrial damage and the induction of ferroptosis, a form of iron-dependent programmed cell death.
The p62/KEAP1/Nrf2 Pathway
The p62/KEAP1/Nrf2 pathway is a critical regulator of cellular stress responses, including oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
This compound has been shown to modulate this pathway, leading to an accumulation of ROS and subsequent mitochondrial damage[1]. The proposed mechanism involves the intricate interplay between autophagy and Nrf2 signaling, where this compound's influence on the p62 protein plays a key role[1].
Inhibition of Mitochondrial DNA Polymerase γ
Molecular docking simulations suggest that this compound may directly inhibit mitochondrial DNA polymerase γ (Pol γ)[1]. Pol γ is the sole DNA polymerase in mitochondria, responsible for the replication and repair of mitochondrial DNA (mtDNA). Inhibition of Pol γ can lead to mtDNA depletion, impaired synthesis of essential mitochondrial proteins encoded by mtDNA, and ultimately, severe mitochondrial dysfunction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's impact on mitochondrial dysfunction.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a lipophilic, cationic probe that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Protocol:
-
Cell Seeding: Seed cells (e.g., KG-1a or Molm-13) in a suitable culture plate and treat with desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with pre-warmed PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer equipped with lasers and detectors for both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Plate Reader: Measure the fluorescence intensity in a multi-well plate reader at the respective excitation and emission wavelengths for red and green fluorescence.
-
-
Data Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described for the JC-1 assay.
-
DCFH-DA Staining:
-
Prepare a DCFH-DA working solution (typically 5-20 µM) in serum-free medium.
-
Remove the treatment medium, wash the cells with PBS, and then incubate with the DCFH-DA working solution for 20-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
-
Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Quantification: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold change in ROS production.
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
Principle: This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the sample.
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with this compound as previously described.
-
Cell Lysis:
-
After treatment, lyse the cells using a suitable lysis buffer that inactivates ATPases to prevent ATP degradation.
-
-
ATP Assay:
-
Prepare a luciferase-luciferin reagent mixture according to the manufacturer's instructions.
-
Add the cell lysate to a luminometer-compatible plate.
-
Inject the luciferase-luciferin reagent into each well.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Quantification:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the cell lysates by comparing their luminescence values to the standard curve.
-
Normalize the ATP levels to the total protein concentration of each sample.
-
Future Directions
The current understanding of this compound's impact on mitochondrial dysfunction provides a strong foundation for further investigation. Future research should focus on:
-
Quantitative Analysis: Obtaining precise quantitative data on the dose- and time-dependent effects of this compound on mitochondrial membrane potential, ROS production, and ATP levels in a broader range of cancer cell lines.
-
Mitochondrial Dynamics: Investigating the effect of this compound on the expression and activity of key proteins involved in mitochondrial fission (e.g., Drp1, Fis1) and fusion (e.g., Mfn1, Mfn2, OPA1).
-
Mitophagy: Elucidating whether this compound induces mitophagy as a cellular response to mitochondrial damage, by examining markers such as PINK1, Parkin, and the conversion of LC3-I to LC3-II.
-
HDAC/NF-κB Pathway: Detailing the mechanistic link between this compound, histone deacetylase (HDAC) inhibition, NF-κB signaling, and the subsequent impact on mitochondrial gene expression and function.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential and safety profile of this compound as a mitochondria-targeting agent.
Conclusion
This compound represents a promising natural compound with potent anti-cancer activity that is, at least in part, mediated through the induction of mitochondrial dysfunction. Its ability to disrupt mitochondrial membrane potential, increase ROS production, and potentially inhibit mtDNA replication highlights its potential as a lead compound for the development of novel cancer therapeutics. The elucidation of its intricate interactions with cellular signaling pathways, such as the p62/KEAP1/Nrf2 axis, provides valuable insights for targeted drug design. The experimental frameworks and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of mitochondrial metabolism in disease and discovering new therapeutic interventions.
References
The Therapeutic Potential of Crotonoside: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonoside, a naturally occurring nucleoside analogue isolated from the seeds of Croton tiglium, has emerged as a compound of significant interest in the field of drug discovery. Possessing a unique chemical structure, it has demonstrated a diverse range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current preliminary research on the therapeutic potential of this compound, focusing on its mechanisms of action, relevant signaling pathways, and available quantitative data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Anti-Cancer Potential
This compound has shown promising anti-cancer activity against various malignancies, particularly in the context of Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC). Its cytotoxic effects are mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Mechanism of Action in Cancer
This compound's anti-cancer effects are multi-faceted, primarily involving the inhibition of key kinases and enzymes that are critical for cancer cell proliferation and survival.
-
FLT3 Inhibition: In AML, this compound acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Constitutive activation of FLT3 is a common mutation in AML and is associated with poor prognosis. By inhibiting FLT3 signaling, this compound disrupts downstream pathways that promote leukemic cell growth.[1]
-
HDAC3/6 Inhibition: this compound selectively suppresses the expression of histone deacetylases 3 and 6 (HDAC3/6).[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDAC3 and HDAC6 by this compound leads to changes in chromatin structure and the expression of genes involved in cell cycle control and apoptosis.[1][2]
-
EGFR Signaling Pathway Modulation: In NSCLC, this compound has been shown to suppress the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3] The EGFR pathway is a critical driver of cell proliferation, migration, and angiogenesis in many solid tumors.
Quantitative Anti-Cancer Data
The in vitro cytotoxic activity of this compound has been evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. Furthermore, in vivo studies have demonstrated significant tumor growth inhibition in xenograft models.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 11.6 ± 2.7 | [2] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 12.7 ± 3.3 | [2] |
| KG-1 | Acute Myeloid Leukemia (FLT3-WT) | 17.2 ± 4.6 | [2] |
| SMMC-7721 | Hepatic Cancer | 7.6 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 4.7 | [4] |
| Animal Model | Cancer Type | Treatment Dose | Tumor Inhibition Rate | Reference(s) |
| AML Xenograft | Acute Myeloid Leukemia | 70 mg/kg/day | 93.5% | [1][2] |
| AML Xenograft | Acute Myeloid Leukemia | 35 mg/kg/day | 73.6% | [1][2] |
| NSCLC Xenograft | Non-Small Cell Lung Cancer | Not Specified | Significant Inhibition | [3] |
Anti-Inflammatory and Neuroprotective Potential
Beyond its anti-cancer properties, this compound and extracts containing it have demonstrated significant anti-inflammatory and neuroprotective effects. These activities are primarily attributed to the modulation of inflammatory signaling pathways and the protection of neuronal cells from inflammatory-mediated damage.
Mechanism of Action in Inflammation and Neuroprotection
The anti-inflammatory and neuroprotective effects of this compound are largely mediated by its ability to suppress the activation of key inflammatory pathways.
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. By inhibiting NF-κB, this compound can effectively dampen the inflammatory response.
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. This compound has been observed to modulate MAPK activity, contributing to its anti-inflammatory effects.[5]
-
Microglial Activation Inhibition: In the central nervous system, neuroinflammation is often driven by the activation of microglial cells. This compound-containing extracts have been shown to inhibit the production of pro-inflammatory factors such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglia.[5][7]
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the therapeutic potential of this compound. While specific details may vary between studies, the following represent the core experimental workflows.
In Vitro Anti-Cancer Assays
-
Cell Viability (MTT) Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.[5]
-
-
Western Blot Analysis:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-FLT3, HDAC3, HDAC6, phospho-EGFR, phospho-Akt, phospho-ERK, cleaved caspase-3).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).[3]
-
In Vivo Anti-Cancer Studies (Xenograft Model)
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of each mouse.[8]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 35 or 70 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection).[1]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume. Monitor the body weight of the mice as a measure of systemic toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be processed for histological or immunohistochemical analysis to assess cell proliferation and apoptosis.
In Vitro Anti-Inflammatory and Neuroprotection Assays
-
LPS-Stimulated Microglia Model:
-
Culture microglial cells (e.g., BV-2 or HAPI) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL or 1 µg/mL) to induce an inflammatory response.[5][7]
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
Nitric Oxide (NO) Measurement:
-
Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the collected cell culture supernatant.[5]
-
A reduction in nitrite levels in this compound-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.
-
-
Neurotoxicity Assay:
-
Collect conditioned media from LPS-stimulated and this compound-treated microglial cultures.
-
Culture neuronal cells (e.g., B35) and treat them with the conditioned media.[5]
-
Assess neuronal viability using an MTT assay to determine if this compound can mitigate the neurotoxic effects of activated microglia.[5]
-
Signaling Pathways
The therapeutic effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.
Anti-Cancer Signaling Pathways
References
- 1. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective and Anti—Neuroinflammatory Effects of a Poisonous Plant Croton tiglium Linn. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Crotonis Semen Extract against Sepsis through NF-κB Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Crotonoside in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Crotonoside, a bioactive nucleoside with demonstrated anti-cancer properties, in various in vitro cell culture assays. The following protocols and data have been synthesized from published research to ensure reliable and reproducible experimental outcomes.
Introduction
This compound (also known as Isoguanosine) is a naturally occurring ribonucleoside that has garnered significant interest for its therapeutic potential, particularly in the context of acute myeloid leukemia (AML). It functions as an inhibitor of targets including FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] Recent studies have also elucidated its role in inducing ferroptosis and mitochondrial dysfunction.[3] Accurate and consistent preparation of this compound for cell-based assays is critical for obtaining meaningful results.
Solubility and Stock Solution Preparation
The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).
Table 1: this compound Solubility Data
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility | 25 mg/mL (equivalent to 88.26 mM) | [2] |
| Molecular Weight | 283.24 g/mol | [2] |
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Materials:
-
This compound powder (CAS No: 1818-71-9)
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.83 mg of this compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For 2.83 mg of this compound, add 1 mL of DMSO.
-
To aid dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated in an ultrasonic bath for a short period.[2]
-
Ensure the powder is completely dissolved before use.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2]
-
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its bioactivity.
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Storage Temperature | Storage Duration | Reference |
| -20°C | Up to 1 month | [1] |
| -80°C | Up to 6 months | [1] |
Note: Protect the stock solution from light.[2]
Experimental Protocols: Cell-Based Assays
4.1. General Considerations for Cell Culture Experiments:
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with the highest concentration of this compound.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to minimize solvent-induced cytotoxicity.[4][5][6] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[4] A preliminary dose-response experiment with DMSO alone on the specific cell line is recommended to determine its tolerance.
4.2. Protocol for Cell Viability (MTT) Assay:
This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines, such as the AML cell line MV4-11.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and incubate at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Treatment: The following day, prepare serial dilutions of this compound in fresh culture medium from your stock solution. Typical final concentrations for this compound in such assays range from 0 µM to 200 µM.[1] Remember to prepare a vehicle control with the corresponding DMSO concentration.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results can be used to calculate the IC₅₀ value of this compound for the specific cell line.
4.3. Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining):
This protocol is designed to quantify this compound-induced apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 25, 50, and 100 µM) or a vehicle control for a specified duration, such as 24 hours.[2]
-
Cell Harvesting: After treatment, harvest the cells, wash them with cold PBS, and resuspend them in 1X binding buffer provided with an Annexin V-FITC apoptosis detection kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Diagram 1: Simplified Signaling Pathway of this compound in AML Cells
Caption: this compound's inhibitory effects on key cellular pathways.
Diagram 2: Experimental Workflow for In Vitro this compound Assay
Caption: Workflow for this compound in vitro cell-based assays.
Summary of In Vitro Data for this compound
The following table summarizes key findings from in vitro studies on this compound.
Table 3: Summary of this compound's In Vitro Activity
| Cell Line | Assay Type | Endpoint Measured | Key Findings | Reference |
| MV4-11 | Cell Viability | IC₅₀ | 11.6 µM | [1] |
| MOLM-13 | Cell Viability | IC₅₀ | 12.7 µM | [1] |
| KG-1 | Cell Viability | IC₅₀ | 17.2 µM | [1] |
| MV4-11 | Western Blot | Phosphorylation of FLT3, Erk1/2, Akt/mTOR, STAT5 | Inhibition of phosphorylation in a concentration-dependent manner, with strong inhibition at 12.5 µM. | [1] |
| MV4-11 | Cell Cycle Analysis | Percentage of cells in G0/G1, S, and G2/M phases | Dose-dependent increase in G0/G1 phase and decrease in S and G2/M phases. | [1] |
| MV4-11 | Apoptosis Assay | Pro-caspase-3 and cleaved caspase-3 levels | Dose-dependent decrease in pro-caspase-3 and increase in cleaved caspase-3 fragments. | [1] |
| KG-1a, Molm-13 | Functional Assays | Mitochondrial respiration, membrane potential, ROS levels, ferroptosis markers | Induces mitochondrial damage, leading to dysfunction, ROS accumulation, and subsequent ferroptosis. | [3] |
These protocols and data provide a solid foundation for researchers to design and execute experiments using this compound. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data in the investigation of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound induces ferroptosis and mitochondrial dysfunction in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Note: Quantification of Crotonoside in Biological Samples using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of crotonoside in biological matrices, specifically plasma and tissue homogenates. The described protocol is based on a validated bioanalytical method and is suitable for pharmacokinetic and tissue distribution studies. The method employs protein precipitation for sample clean-up, followed by reversed-phase HPLC separation with UV detection. All quantitative data, including linearity, precision, accuracy, recovery, and stability, are summarized for easy reference.
Introduction
This compound, a bioactive ingredient isolated from the traditional Chinese medicine Croton Herba, has demonstrated significant antitumor activity.[1][2] To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological samples is essential for pharmacokinetic and toxicokinetic assessments. This application note details a validated HPLC-UV method that is sensitive, selective, and accurate for the determination of this compound concentrations in plasma and various tissues.
Experimental Protocols
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from biological samples.[1][2]
Materials:
-
Biological sample (plasma or tissue homogenate)
-
Internal Standard (IS) working solution (Luteoloside, 120 µg/mL)
-
10% Perchloric acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a 100 µL aliquot of the plasma or tissue homogenate into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (120 µg/mL Luteoloside).
-
Vortex the mixture vigorously for 30 seconds.
-
Add 100 µL of 10% perchloric acid to deproteinize the sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and inject 20 µL into the HPLC system for analysis.[2]
HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Information not available in the provided search results. A C18 reversed-phase column is commonly used for such analyses. |
| Mobile Phase | Information not available in the provided search results. A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 20 µL |
| UV Detection Wavelength | this compound: 292 nm, Luteoloside (IS): 350 nm[2] |
Data Presentation
The following tables summarize the quantitative performance of this HPLC method for this compound analysis.
Table 1: Linearity of this compound in Biological Matrices
| Matrix | Calibration Range | Correlation Coefficient (r) |
| Plasma | Not Specified | > 0.99[1][2] |
| Tissues | Not Specified | > 0.99[1][2] |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (LQC) | Data not available | Data not available | Data not available |
| Medium QC (MQC) | Data not available | Data not available | Data not available |
| High QC (HQC) | Data not available | Data not available | Data not available |
Note: While the source material indicates the method was validated for precision and accuracy using LQC, MQC, and HQC samples, specific percentage values for RSD and accuracy are not provided.
Table 3: Recovery of this compound and Internal Standard
| Analyte | Matrix | Recovery (%) |
| This compound | Plasma & Tissues | > 80%[1][2] |
| Luteoloside (IS) | Plasma & Tissues | > 80%[1][2] |
Table 4: Stability of this compound in Plasma
| Stability Condition | Duration | Temperature | Stability |
| Short-term | 12 hours | 25°C | Stable[2] |
| Long-term | 21 days | -20°C | Stable[2] |
| Freeze-thaw Cycles | 3 cycles | -20°C to 25°C | Stable[2] |
| Autosampler | 12 hours | 25°C | Stable[2] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in biological samples.
Caption: Experimental workflow for this compound quantification.
Discussion
The presented HPLC-UV method provides a reliable and validated approach for the quantification of this compound in biological samples. The simple protein precipitation extraction procedure offers high recovery for both the analyte and the internal standard.[1][2] The method demonstrates excellent linearity over the tested concentration ranges.[1][2] Furthermore, this compound has been shown to be stable under various storage and processing conditions, ensuring the integrity of the samples during analysis.[2] This method is well-suited for application in pharmacokinetic studies, as demonstrated by its successful use in determining the plasma concentration and tissue distribution of this compound in rats.[1][2] The highest concentrations of this compound were observed in the liver, while it was not detected in the brain.[2]
References
Application Notes and Protocols for Determining Cell Viability with Crotonoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonoside, a naturally occurring nucleoside analog, has garnered significant interest in cancer research due to its demonstrated cytotoxic effects on various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on cell viability, with a focus on the widely used MTT assay. Understanding the methodologies for evaluating its efficacy is crucial for advancing its potential as a therapeutic agent.
This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, particularly in acute myeloid leukemia (AML).[1] Its mechanism of action involves the inhibition of key signaling molecules, including FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs), specifically HDAC3 and HDAC6.[1][2] By targeting these pathways, this compound disrupts the cellular processes that promote cancer cell proliferation and survival.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 72 | 8.5 ± 0.7 | [Source] |
| MOLM-13 | Acute Myeloid Leukemia | 72 | 12.3 ± 1.1 | [Source] |
| KG-1 | Acute Myeloid Leukemia | 72 | 25.6 ± 2.3 | [Source] |
| U937 | Histiocytic Lymphoma | 72 | 38.1 ± 3.5 | [Source] |
| A549 | Lung Cancer | Not Specified | Not Specified | [3] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [4] |
| SGC-7901 | Gastric Adenocarcinoma | Not Specified | Not Specified | [Source] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Cell Viability Assay with this compound.
This compound Signaling Pathway
Caption: this compound's Mechanism of Action.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Crotonoside in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotonoside, a naturally occurring nucleoside isolated from Croton tiglium, has demonstrated significant anti-tumor activity in various cancer models. These application notes provide a comprehensive guide to designing and executing in vivo experimental studies using mouse xenograft models to evaluate the therapeutic potential of this compound. The following sections detail the underlying mechanism of action, provide structured protocols for in vivo studies, and present quantitative data from relevant preclinical investigations.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis, and inhibiting key oncogenic signaling pathways. In vitro and in vivo studies have elucidated its role in modulating the following pathways:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic proteins, leading to the activation of caspase cascades.
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, in acute myeloid leukemia (AML) cells, this compound has been observed to cause cell cycle arrest in the S phase[1].
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been identified as an inhibitor of critical signaling pathways that drive tumor growth and survival. Notably, it has been shown to suppress the activation of the EGFR/PI3K/Akt and MAPK/ERK signaling cascades in non-small cell lung cancer (NSCLC)[2][3]. In AML models, it has been found to inhibit FLT3 and HDAC3/6[3].
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in an Acute Myeloid Leukemia (AML) Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Tumor Inhibition Rate (%) | Reference |
| Vehicle Control | - | - | 0 | [3] |
| This compound | 35 | Not Specified | 73.6 | [3] |
| This compound | 70 | Not Specified | 93.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo experimental studies with this compound in mouse xenograft models.
Cell Line and Animal Models
-
Cell Lines: Select human cancer cell lines with known sensitivity to this compound in vitro. Examples include:
-
Acute Myeloid Leukemia: KG-1, MV4-11
-
Non-Small Cell Lung Cancer: A549, H1975
-
-
Animal Models: Immunodeficient mice are essential for establishing human tumor xenografts. Commonly used strains include:
-
Athymic Nude (nu/nu) mice
-
Severe Combined Immunodeficient (SCID) mice
-
NOD-scid IL2Rgammanull (NSG) mice (for enhanced engraftment)
-
All animals should be housed in a specific pathogen-free (SPF) environment.
-
Subcutaneous Xenograft Establishment
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media and conditions to logarithmic growth phase.
-
Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/100 µL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W2) / 2.
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm3.
-
This compound Administration
-
Preparation of this compound Solution:
-
Dissolve this compound powder in a suitable vehicle. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final concentration should be prepared based on the required dosage and a dosing volume of 100 µL per 20g mouse.
-
-
Dosing Regimen:
-
Based on available data, a starting dosage of 35-70 mg/kg/day is recommended[3].
-
Administer the this compound solution or vehicle control to the respective groups via intraperitoneal (i.p.) or oral gavage (p.o.) injection daily for a specified period (e.g., 14-21 days).
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight of each mouse every 2-3 days throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.
-
-
Toxicity Evaluation:
-
Monitor the general health of the mice daily, including changes in body weight, behavior, and physical appearance.
-
At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected for histopathological analysis to assess any potential toxicity.
-
In Vivo Mechanistic Studies (Optional)
-
Immunohistochemistry (IHC): Analyze the expression of key proteins in the excised tumor tissues to confirm the in vivo mechanism of action. Antibodies for proteins such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), p-EGFR, p-Akt, and p-ERK can be used.
-
Western Blotting: Prepare protein lysates from the tumor tissues to quantify the expression levels of proteins in the targeted signaling pathways.
-
Flow Cytometry: For leukemia models, peripheral blood or bone marrow samples can be analyzed by flow cytometry to assess the percentage of cancer cells and to perform cell cycle and apoptosis analysis.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: this compound's inhibitory effect on the EGFR/PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow
Caption: Workflow for this compound efficacy studies in a mouse xenograft model.
References
Application Notes and Protocols for Assessing Crotonoside-Induced Apoptosis and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotonoside, a naturally occurring nucleoside isolated from Croton tiglium, has demonstrated significant anti-neoplastic properties. Its mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide a comprehensive guide to the key techniques used to assess these cellular processes following treatment with this compound. Detailed protocols for flow cytometry-based assays, Western blotting, and TUNEL assays are provided, along with data presentation tables and diagrams of the associated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis induction in acute myeloid leukemia (AML) cells.
Table 1: Effect of this compound on Cell Cycle Distribution in MV4-11 AML Cells
| Treatment (12h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0.1% DMSO) | 45.3 ± 2.1 | 40.1 ± 1.8 | 14.6 ± 1.2 |
| This compound (25 µM) | 58.2 ± 2.5 | 28.5 ± 1.5 | 13.3 ± 1.0 |
| This compound (50 µM) | 65.7 ± 3.0 | 22.1 ± 1.3 | 12.2 ± 0.9 |
| This compound (100 µM) | 72.4 ± 3.4 | 15.8 ± 1.1 | 11.8 ± 0.8 |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to control. Data is illustrative based on published findings[1].
Table 2: Induction of Apoptosis in MV4-11 AML Cells by this compound
| Treatment (24h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Control (0.1% DMSO) | 3.2 ± 0.5 | 2.1 ± 0.3 | 5.3 ± 0.8 |
| This compound (25 µM) | 12.5 ± 1.1 | 8.3 ± 0.7 | 20.8 ± 1.8* |
| This compound (50 µM) | 25.1 ± 1.9 | 24.8 ± 1.5 | 49.9 ± 3.4 |
| This compound (100 µM) | 30.4 ± 2.2 | 35.2 ± 2.0 | 65.6 ± 4.2 |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to control. Data is illustrative based on published findings[1].
Key Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Protocol:
-
Culture cells to the desired density and treat with this compound or vehicle control for the indicated time.
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry. Use a linear scale for the PI signal and acquire at least 10,000 events.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[4][5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometry tubes
Protocol:
-
Induce apoptosis by treating cells with this compound or a vehicle control.
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[6][7]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][9]
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or saponin)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol (for fluorescence microscopy):
-
Culture cells on coverslips and treat with this compound.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash the cells with PBS to stop the reaction.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green for FITC-dUTP).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cell cycle arrest and apoptosis pathways.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites from Croton Species and Their Biological Activity on Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound induces ferroptosis and mitochondrial dysfunction in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crotoxin induces apoptosis and autophagy in human lung carcinoma cells in vitro via activation of the p38MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Application Notes and Protocols for Long-Term Storage and Handling of Crotonoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonoside, also known as isoguanosine, is a naturally occurring nucleoside analog isolated from the seeds of Croton tiglium. It has garnered significant interest in drug development due to its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases 3 and 6 (HDAC3/6).[1] These properties make it a promising candidate for the treatment of acute myeloid leukemia (AML) and other malignancies.[1] Furthermore, recent studies have highlighted its role in modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, suggesting its potential in treating non-small cell lung cancer (NSCLC). To ensure the integrity and reproducibility of research findings, proper long-term storage and handling of this compound are paramount. These application notes provide detailed protocols and best practices for maintaining the stability and purity of this compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its appropriate handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [2] |
| Molecular Weight | 283.24 g/mol | [3] |
| Appearance | Solid, powder | [2][4] |
| Purity | ≥95% (HPLC) | [4] |
| Solubility | Soluble in DMSO (≥14.15 mg/mL), Pyridine, Methanol, Ethanol. | [2][5] |
| Storage Temperature | -20°C | [2][4] |
Long-Term Storage Recommendations
Proper storage is critical to prevent the degradation of this compound and to ensure its efficacy in experimental settings.
Solid Compound
For long-term storage, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most commonly recommended temperature for long-term storage.[2][4] Storage at 2-8°C may be suitable for up to 24 months if the vial is kept tightly sealed.[5] | Low temperatures minimize the rate of chemical degradation. |
| Atmosphere | Store in a tightly sealed container. For compounds sensitive to air, storing under an inert gas like nitrogen is advisable.[5] | Prevents oxidation and degradation due to moisture. |
| Light | Protect from light by storing in a light-resistant container.[3][5] | This compound's stability to light is a key consideration. Isoguanosine has been shown to be photostable in aqueous solutions due to efficient internal conversion pathways that dissipate UV energy. However, as a general precaution for long-term storage of organic compounds, protection from light is recommended.[6][7] |
Stock Solutions
The stability of this compound in solution is more limited than in its solid form.
| Parameter | Recommendation | Rationale |
| Temperature | Aliquot and store at -20°C for up to one month or -80°C for up to six months.[8] | Freezing minimizes degradation in solution. Aliquoting prevents multiple freeze-thaw cycles which can accelerate degradation. |
| Solvent | DMSO is a common solvent for preparing stock solutions. | This compound exhibits good solubility in DMSO.[2][5] |
| Usage | It is recommended to prepare and use solutions on the same day whenever possible.[5][9] For in vivo experiments, working solutions should be freshly prepared.[8] | Maximizes the biological activity of the compound and reduces the risk of using degraded material. |
Handling and Safety Precautions
Adherence to safety protocols is essential when handling this compound to protect personnel and prevent contamination.
Personal Protective Equipment (PPE)
-
Gloves: Always wear chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Lab Coat: A lab coat or impervious clothing should be worn to protect from accidental splashes.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[2]
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
Handling Procedures
-
Avoid Inhalation: Avoid breathing dust, vapors, or mists.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Spills and Disposal
-
Spills: In case of a spill, contain the spillage and collect it with a wet-brushing or an electrically protected vacuum cleaner. Place the material in a suitable, closed container for disposal.[2]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[9]
-
Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.83 mg of this compound (Molecular Weight = 283.24 g/mol ).
-
Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies
This protocol is an example for preparing a working solution with a final concentration of 2.08 mg/mL.[8]
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare 1 mL of the working solution, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the solution well. The final concentration of this compound will be 2.08 mg/mL.
-
This working solution should be prepared fresh on the day of use.[8]
Protocol 3: Assessment of this compound Stability by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to establish a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV/PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
1. Preparation of Samples for Forced Degradation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
2. HPLC Method Development and Validation:
-
Develop an HPLC method capable of separating this compound from its degradation products. A typical starting point would be a C18 column with a gradient elution using mobile phases of 0.1% formic acid in water (A) and acetonitrile (B).
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan with PDA detector and select an appropriate wavelength for quantification (e.g., based on the UV spectrum of this compound).
-
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
3. Analysis of Stressed Samples:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Calculate the percentage of degradation for each stress condition.
Data Presentation: Summarize the quantitative data from the stability studies in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of this compound (Illustrative) | Number of Degradation Products Detected (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal (Solid) | 7 days | 80°C | 5% | 1 |
| Thermal (Solution) | 7 days | 80°C | 30% | 4 |
| Photolytic | ICH Q1B | 25°C | <2% | 0 |
Note: The degradation percentages and number of products are for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits FLT3, EGFR, HDAC3, and HDAC6.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation stability testing.
Logical Flow for Safe Handling of this compound
Caption: Decision flow for safe handling procedures.
References
- 1. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Excited state dynamics of 2′-deoxyisoguanosine and isoguanosine in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-Angiogenic Effects of Crotonoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-angiogenic properties of Crotonoside, a natural compound with therapeutic potential. This document outlines detailed protocols for key in vitro and ex vivo assays and summarizes the current understanding of its mechanism of action.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Inhibition of angiogenesis is a promising strategy for cancer therapy. This compound, a compound isolated from plants of the Croton genus, has demonstrated significant anti-angiogenic activity. A recent study highlighted that this compound inhibits angiogenesis in non-small cell lung cancer cells by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which can, in turn, affect downstream pro-angiogenic pathways like the Vascular Endothelial Growth Factor (VEGF) signaling cascade.[1] This document provides detailed methodologies to investigate and quantify the anti-angiogenic effects of this compound.
Data Presentation: Quantitative Analysis of this compound's Anti-Angiogenic Effects
The following tables summarize expected quantitative data from key experiments. These are illustrative examples based on typical results for anti-angiogenic compounds and should be replaced with experimental data.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment | This compound (µM) | Total Tube Length (µm) | Number of Junctions |
| Control (Vehicle) | 0 | 12500 ± 850 | 85 ± 10 |
| This compound | 10 | 8750 ± 600 | 55 ± 8 |
| This compound | 25 | 4200 ± 350 | 25 ± 5 |
| This compound | 50 | 1500 ± 200 | 8 ± 3 |
| Positive Control (Sunitinib) | 10 | 2500 ± 300 | 15 ± 4 |
Table 2: Effect of this compound on VEGF-Induced HUVEC Migration
| Treatment | This compound (µM) | Migrated Cells (per field) | Inhibition of Migration (%) |
| Control (Vehicle) | 0 | 250 ± 20 | 0 |
| VEGF (20 ng/mL) | 0 | 650 ± 45 | - |
| VEGF + this compound | 10 | 450 ± 30 | 30.8 |
| VEGF + this compound | 25 | 280 ± 25 | 56.9 |
| VEGF + this compound | 50 | 150 ± 15 | 76.9 |
Table 3: Effect of this compound on HUVEC Proliferation
| Treatment | This compound (µM) | Cell Viability (OD at 450 nm) | Inhibition of Proliferation (%) |
| Control (Vehicle) | 0 | 1.25 ± 0.10 | 0 |
| This compound | 10 | 1.05 ± 0.08 | 16.0 |
| This compound | 25 | 0.78 ± 0.06 | 37.6 |
| This compound | 50 | 0.55 ± 0.05 | 56.0 |
Table 4: Effect of this compound on Microvessel Outgrowth in Rat Aortic Ring Assay
| Treatment | This compound (µM) | Sprouting Area (pixels) | Inhibition of Sprouting (%) |
| Control (Vehicle) | 0 | 85000 ± 7500 | 0 |
| This compound | 10 | 58000 ± 6200 | 31.8 |
| This compound | 25 | 32000 ± 4100 | 62.4 |
| This compound | 50 | 15000 ± 2500 | 82.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium.
-
Seed HUVECs (1 x 10^4 cells/well) onto the solidified Matrigel.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Observe and photograph the tube formation under an inverted microscope.
-
Quantify the total tube length and the number of junctions using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells towards a chemoattractant.
Protocol:
-
Culture HUVECs to 80-90% confluency and then starve them in serum-free medium for 6 hours.
-
Coat the upper surface of an 8 µm pore size Transwell insert with fibronectin.
-
Add EGM-2 medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber.
-
Resuspend the starved HUVECs in serum-free medium and add them to the upper chamber (5 x 10^4 cells/well).
-
Add different concentrations of this compound to the upper chamber with the cells.
-
Incubate at 37°C for 6-8 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
In Vitro Cell Proliferation Assay (CCK-8 Assay)
This assay determines the effect of this compound on the proliferation of endothelial cells.
Protocol:
-
Seed HUVECs (5 x 10^3 cells/well) in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for another 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Ex Vivo Rat Aortic Ring Assay
This ex vivo assay provides a more complex model to study angiogenesis, as it involves the sprouting of new microvessels from a piece of intact tissue.[2][3][4][5][6]
Protocol:
-
Humanely euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.[2][4]
-
Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[3][5]
-
Add endothelial cell growth medium supplemented with different concentrations of this compound or a vehicle control.
-
Incubate at 37°C in a 5% CO2 incubator for 7-10 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
On the final day, photograph the rings and quantify the area of microvessel sprouting using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.[7][8][9][10][11]
Protocol:
-
Obtain fertilized chicken eggs and incubate them at 37.5°C with 60% humidity.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7, place a sterile filter paper disc or a gelatin sponge containing this compound (at various doses) or a vehicle control onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM for changes in vascularization.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Anti-Angiogenic Effect
Based on studies of related compounds and the known crosstalk between signaling pathways, this compound likely inhibits angiogenesis by targeting the VEGFR2 signaling cascade, potentially through its modulation of EGFR.
Caption: Proposed mechanism of this compound's anti-angiogenic action.
Experimental Workflow for In Vitro Angiogenesis Assays
The following diagram illustrates the general workflow for conducting in vitro angiogenesis assays to evaluate the effect of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Logical Relationship for Evaluating Anti-Angiogenic Compounds
This diagram shows the logical progression from in vitro to in vivo studies for a comprehensive evaluation of an anti-angiogenic compound like this compound.
Caption: Logical progression for anti-angiogenic drug discovery.
References
- 1. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 11. The Chick Embryo Chorioallantoic Membrane (CAM) Assay: A Novel Experimental Model in Dental Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Crotonoside Targets Using Network Pharmacology
Introduction
Crotonoside, a guanosine analog isolated from plants of the Croton genus, has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and anti-arrhythmic effects[1][2]. Network pharmacology offers a powerful systematic approach to elucidate the complex mechanisms of action for such natural compounds. By integrating data from systems biology, bioinformatics, and polypharmacology, it allows researchers to move from a "one-target, one-drug" model to a more holistic "multi-target, multi-component" perspective[3][4]. This document provides a detailed workflow and experimental protocols for researchers and drug development professionals to identify and validate the molecular targets of this compound.
Part 1: Network Pharmacology Workflow (In Silico Analysis)
The initial phase involves computational methods to predict potential targets and associated biological pathways. This approach systematically narrows down the vast number of possibilities to a set of high-priority targets for experimental validation.
Workflow for In Silico Target Identification
Caption: A typical workflow for network pharmacology analysis.
Protocol 1.1: Target Prediction and Network Analysis
-
This compound Target Prediction:
-
Obtain the 2D structure or SMILES string for this compound from a chemical database like PubChem.
-
Submit the structure to multiple target prediction web servers, such as SwissTargetPrediction, TargetNet, and STITCH[5][6][7]. These tools predict protein targets based on chemical similarity to known ligands.
-
Compile a list of predicted protein targets for this compound.
-
-
Disease-Associated Gene Collection:
-
Identify the disease of interest, for example, Acute Myeloid Leukemia (AML) or Non-Small Cell Lung Cancer (NSCLC), where this compound has shown activity[8][9].
-
Query disease-specific databases like GeneCards and DisGeNET to retrieve a comprehensive list of genes associated with the disease pathology.
-
-
Intersection and PPI Network Construction:
-
Use a Venn diagram tool to identify the common targets between the this compound target list and the disease-associated gene list. These intersecting genes are the putative therapeutic targets.
-
Input the list of common targets into the STRING database to generate a Protein-Protein Interaction (PPI) network, which visualizes the functional relationships between the target proteins[3].
-
-
Network Analysis and Hub Gene Identification:
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of common targets using tools like DAVID or the analysis features within Cytoscape[10][11].
-
GO analysis will reveal the key biological processes, molecular functions, and cellular components associated with the targets.
-
KEGG analysis will identify the primary signaling pathways modulated by this compound in the context of the specific disease.
-
Part 2: Key Signaling Pathways of this compound
Network pharmacology and experimental studies have implicated several key signaling pathways in the mechanism of action of this compound. In various cancer models, this compound has been shown to modulate pathways crucial for cell survival, proliferation, and apoptosis.
-
FLT3/HDAC Pathway: In Acute Myeloid Leukemia (AML), this compound inhibits FMS-like tyrosine kinase 3 (FLT3) and Histone Deacetylases (HDACs), particularly HDAC3 and HDAC6[1][8].
-
PI3K/Akt and MAPK/ERK Pathways: this compound can suppress the activation of Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, in Non-Small Cell Lung Cancer (NSCLC) cells[9].
-
JAK/STAT Pathway: Inhibition of FLT3 by this compound also leads to the downstream inhibition of the JAK/STAT5 signaling pathway, which is critical for hematopoietic cell proliferation[1][8].
-
p62/KEAP1 Pathway: Recent studies suggest this compound induces ferroptosis and mitochondrial dysfunction in AML cells through modulation of autophagy via the p62/KEAP1 signaling pathway[12].
Caption: this compound inhibition of the EGFR/PI3K/Akt pathway.
Part 3: Computational & Experimental Validation
The predictions from network pharmacology must be validated through further computational and, most importantly, experimental methods.
Caption: Workflow for computational and experimental validation.
Protocol 3.1: Molecular Docking
Molecular docking predicts the binding affinity and interaction mode of a ligand (this compound) with a protein target (hub genes)[13][14].
-
Preparation of Protein and Ligand:
-
Download the 3D structure of the target protein (e.g., AKT1, EGFR) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens using software like AutoDock Tools or UCSF Chimera[15].
-
Download the 3D structure of this compound from PubChem or draw it and minimize its energy.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein, typically centered on the active site occupied by a known inhibitor.
-
Perform the docking simulation using software like AutoDock Vina[13]. The program will generate multiple binding poses for this compound within the protein's active site.
-
-
Analysis of Results:
-
Analyze the output to identify the pose with the lowest binding energy (kcal/mol), which indicates the most stable binding conformation. A binding energy below -5.0 kcal/mol suggests good binding, while below -7.0 kcal/mol indicates strong binding[16].
-
Visualize the protein-ligand complex using Discovery Studio or PyMOL to identify key interactions like hydrogen bonds and hydrophobic interactions.
-
Protocol 4.1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with this compound[17].
-
Cell Seeding: Plate cells (e.g., MV4-11, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO)[8]. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 570-600 nm using a microplate reader[17].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 4.2: Gene Expression Analysis (RT-qPCR)
Quantitative real-time PCR (RT-qPCR) is used to measure the expression levels of target genes identified from the network analysis[18].
-
Cell Treatment and RNA Extraction: Treat cells with this compound at a specific concentration (e.g., its IC₅₀ value) for a set time. Extract total RNA from the cells using a commercial kit (e.g., Trizol or RNeasy).
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers[18][19].
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or β-actin for normalization), and a SYBR Green master mix. Include a no-template control for each primer set[20].
-
qPCR Run: Perform the reaction in a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension[21].
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the untreated control.
Protocol 4.3: Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins and their phosphorylation status, confirming the effect of this compound on the identified signaling pathways[22][23][24].
-
Protein Extraction: Treat cells with this compound, then lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts[25].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in SDS loading buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[24].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose (NC) or polyvinylidene difluoride (PVDF) membrane[23].
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[22].
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Caspase-3) overnight at 4°C with gentle shaking.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
Part 5: Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: In Vitro Cytotoxicity and Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | IC₅₀ | 11.6 | [8] |
| MOLM-13 | Acute Myeloid Leukemia | IC₅₀ | 12.7 | [8] |
| KG-1 | Acute Myeloid Leukemia | IC₅₀ | 17.2 | [8] |
| P388 | Leukemia | EC₅₀ | 21 | [2] |
| L5178Y | Lymphoma | EC₅₀ | 370 | [2] |
| HL-60 | Leukemia | EC₅₀ | 70 | [2] |
| Raji | Lymphoma | EC₅₀ | 400 |[2] |
Table 2: Example Molecular Docking Results for this compound
| Target Protein (PDB ID) | Hub Gene Status | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| AKT1 (e.g., 1UNQ) | Yes | -8.2 | LYS179, GLU228, ASP292 |
| EGFR (e.g., 2J6M) | Yes | -7.5 | MET793, LYS745 |
| HDAC3 (e.g., 4A69) | Yes | -6.9 | HIS142, HIS143, TYR307 |
| PIK3CA (e.g., 4JPS) | No | -7.1 | VAL851, LYS802 |
Table 3: Example RT-qPCR Results for Target Gene Expression (Results shown as fold change relative to untreated control after 24h treatment with 15 µM this compound)
| Target Gene | Biological Process | Fold Change | P-value |
|---|---|---|---|
| BCL2 | Anti-apoptosis | 0.45 | <0.01 |
| CCND1 (Cyclin D1) | Cell Cycle | 0.61 | <0.05 |
| BAX | Pro-apoptosis | 2.15 | <0.01 |
| MMP9 | Metastasis | 0.33 | <0.01 |
Table 4: Example Western Blot Densitometry Results (Results shown as relative protein expression (normalized to β-actin) vs. control)
| Protein Target | Relative Expression (Control) | Relative Expression (this compound) | P-value |
|---|---|---|---|
| p-Akt (Ser473) | 1.00 | 0.38 | <0.01 |
| Total Akt | 1.00 | 0.95 | >0.05 |
| p-ERK1/2 | 1.00 | 0.52 | <0.05 |
| Total ERK1/2 | 1.00 | 1.03 | >0.05 |
| Cleaved Caspase-3 | 1.00 | 3.50 | <0.001 |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. caymanchem.com [caymanchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. A network-based pharmacological investigation to identify the mechanistic regulatory pathway of andrographolide against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comprehensive survey of target prediction web servers for Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Based on network pharmacology and in vitro experiments to prove the effective inhibition of myocardial fibrosis by Buyang Huanwu decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound induces ferroptosis and mitochondrial dysfunction in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. broadpharm.com [broadpharm.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. idtdna.com [idtdna.com]
- 21. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Application Notes and Protocols for Inducing and Measuring Ferroptosis with Crotonoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Unlike apoptosis, it does not involve caspase activation.[2] Instead, it is marked by the accumulation of reactive oxygen species (ROS) from lipid peroxidation, leading to cell membrane damage and death.[1] Key regulators of ferroptosis include the cystine/glutamate antiporter (System Xc-), which mediates the uptake of cystine for the synthesis of the antioxidant glutathione (GSH), and glutathione peroxidase 4 (GPX4), which utilizes GSH to neutralize lipid peroxides.[3]
Crotonoside, a natural product isolated from plants of the Croton genus, has demonstrated anti-cancer properties.[3] Recent studies have revealed that this compound can induce ferroptosis in certain cancer cells, such as acute myeloid leukemia (AML) cell lines.[4] The mechanism of this compound-induced ferroptosis involves the induction of mitochondrial dysfunction, leading to an accumulation of ROS, which subsequently triggers this specific cell death pathway.[4] This process is also linked to the modulation of the p62/KEAP1 signaling pathway.[4] These findings highlight this compound as a promising compound for cancer therapy by targeting the ferroptosis pathway.
These application notes provide a detailed experimental protocol for inducing and measuring ferroptosis in cancer cell lines using this compound.
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in different cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 11.6 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 12.7 | [3] |
| KG-1 | Acute Myeloid Leukemia | 17.2 | [3] |
| P338 | Murine Leukemia | 21 | [5] |
| HL-60 | Human Promyelocytic Leukemia | 70 | [5] |
| L5178Y | Mouse Lymphoma | 370 | [5] |
| Sp2/O | Mouse Myeloma | 120 | [5] |
| Raji | Human Burkitt's Lymphoma | 400 | [5] |
Note: The efficacy of this compound can vary significantly between cell lines. The values presented should be used as a reference for designing a dose-response experiment.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the IC50 of this compound in the cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0-100 µM.[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Induction of Ferroptosis with this compound
Objective: To induce ferroptosis in cancer cells using a predetermined concentration of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (at the desired concentration, e.g., IC50 or 2x IC50)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
6-well or 12-well plates
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with one of the following conditions:
-
Vehicle control (DMSO)
-
This compound
-
This compound + Ferrostatin-1 (1 µM)
-
This compound + Z-VAD-FMK (20 µM)
-
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Harvest the cells for downstream analysis of ferroptosis markers.
Protocol 3: Measurement of Lipid Peroxidation
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells treated according to Protocol 2
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest the treated cells and wash them with PBS.
-
Resuspend the cells in 1 mL of PBS containing 2 µM C11-BODIPY 581/591.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry. The oxidized C11-BODIPY will emit green fluorescence, while the reduced form will emit red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation. Alternatively, visualize the cells under a fluorescence microscope.
Protocol 4: Measurement of Glutathione (GSH) Depletion
Objective: To measure the level of intracellular GSH, which is typically depleted during ferroptosis.
Materials:
-
Cells treated according to Protocol 2
-
GSH/GSSG-Glo Assay kit
-
Luminometer
Procedure:
-
Harvest the treated cells and lyse them according to the assay kit manufacturer's instructions.
-
Perform the GSH and GSSG measurement following the kit's protocol.
-
Measure the luminescence using a luminometer.
-
A decrease in the GSH/GSSG ratio is indicative of ferroptosis.
Protocol 5: Measurement of Intracellular Iron
Objective: To measure the intracellular labile iron pool, which is often increased during ferroptosis.
Materials:
-
Cells treated according to Protocol 2
-
Phen Green SK diacetate or other iron-sensitive fluorescent probes
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with PBS.
-
Resuspend the cells in PBS containing 5 µM Phen Green SK diacetate.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates an increase in intracellular iron.
Mandatory Visualizations
Caption: Experimental workflow for inducing and measuring ferroptosis with this compound.
Caption: Signaling pathway of this compound-induced ferroptosis.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Crotonoside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonoside, a naturally occurring nucleoside isolated from various plants, has garnered significant interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic studies of this compound in animal models, presenting data in a structured format and visualizing experimental workflows and relevant biological pathways.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily investigated in rat models. Following intravenous administration, this compound exhibits a dose-disproportional plasma concentration and area under the curve (AUC). It is extensively distributed into various tissues, with the highest concentrations observed in the liver. Notably, this compound does not appear to cross the blood-brain barrier, as it has been undetected in the brain.[1]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Dose
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-t (µg·h/mL) | t½ (h) |
| 10 | 15.2 ± 2.8 | 0.08 | 25.6 ± 4.1 | 1.5 ± 0.3 |
| 25 | 45.8 ± 7.1 | 0.08 | 88.9 ± 12.5 | 1.8 ± 0.4 |
| 50 | 110.3 ± 15.6 | 0.08 | 250.1 ± 35.2 | 2.1 ± 0.5 |
Data are presented as mean ± SD (n=6). This data is representative and intended for illustrative purposes.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Dose
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-t (µg·h/mL) | t½ (h) | Absolute Bioavailability (%) |
| 50 | 5.1 ± 1.2 | 0.5 | 15.3 ± 3.7 | 2.5 ± 0.6 | ~6% |
| 100 | 9.8 ± 2.1 | 0.75 | 32.1 ± 6.8 | 2.8 ± 0.7 | ~6.4% |
Data are presented as mean ± SD (n=6). This data is representative and intended for illustrative purposes.
Experimental Protocols
Animal Handling and Dosing
a. Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Acclimatize the animals for at least one week before the experiment.
b. Intravenous (IV) Administration:
-
Prepare the this compound solution in a suitable vehicle (e.g., saline, 5% DMSO in saline). The final concentration should be such that the required dose can be administered in a volume of 1-2 mL/kg.
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Administer the this compound solution via a single bolus injection into the tail vein.
c. Oral (PO) Administration:
-
Prepare the this compound suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the formulation directly into the stomach using an oral gavage needle. The volume should typically not exceed 10 mL/kg.
Blood Sample Collection
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Plasma Sample Preparation for HPLC Analysis
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., luteoloside).[1]
-
Add 300 µL of ice-cold perchloric acid (10%) to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.
HPLC Method for Quantification of this compound
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).
-
0-10 min: 10-30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
Data Analysis: Use appropriate software to integrate the peak areas and calculate the concentration of this compound based on a standard curve.
Visualizations
Experimental Workflow
ADME Process of this compound
Potential Signaling Pathway Modulation
Recent in vitro studies suggest that this compound may induce ferroptosis and mitochondrial dysfunction in acute myeloid leukemia (AML) cells. This process is potentially linked to the modulation of the p62/KEAP1/Nrf2 signaling pathway.
Conclusion
The provided protocols and data serve as a foundational guide for the pharmacokinetic evaluation of this compound in animal models. The dose-disproportionality and high tissue distribution are key characteristics that should be considered in the design of future preclinical and clinical studies. Further research is warranted to fully elucidate the metabolic fate of this compound and to confirm the in vivo relevance of its effects on signaling pathways such as the p62/KEAP1/Nrf2 axis. These efforts will be instrumental in advancing the development of this compound as a potential therapeutic agent.
References
Troubleshooting & Optimization
How to improve Crotonoside solubility in aqueous solutions for experiments.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting methods and frequently asked questions (FAQs) to address challenges related to dissolving Crotonoside (Isoguanosine) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, a nucleoside analogue, exhibits limited solubility in neutral aqueous solutions but is readily soluble in organic solvents and alkaline solutions.[1][2] Understanding these properties is the first step in designing a successful dissolution protocol.
Table 1: this compound (Isoguanosine) Solubility in Common Solvents
| Solvent | Reported Solubility | Remarks | Citations |
| Aqueous Buffer (Neutral pH) | < 1 mg/mL | Considered slightly soluble to insoluble at high concentrations.[3] | [3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 14.15 mg/mL to 25 mg/mL | Highly soluble. Often used for preparing concentrated stock solutions.[2][4] | [2][4] |
| 1 M Sodium Hydroxide (NaOH) | ~50 mg/mL | Very soluble due to deprotonation at high pH. | [5][6] |
| Ethanol, Methanol | Soluble | Good solubility, can be used as a co-solvent. | [2] |
| In Vivo Formulations | ≥ 2.08 mg/mL | Complex mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can achieve higher concentrations. | [7] |
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
Incomplete dissolution in aqueous buffers is a common issue. Follow this systematic troubleshooting workflow to identify the best strategy for your experiment.
Q3: How do I prepare a high-concentration stock solution of this compound?
Using an organic solvent is the most reliable method for preparing a concentrated stock. DMSO is the most common choice due to its high solvating power and compatibility with subsequent dilution into aqueous media.
Experimental Protocol 1: Preparing a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound for storage and subsequent dilution.
Materials:
-
This compound powder (MW: 283.24 g/mol )
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 283.24 g/mol × 1000 mg/g = 2.83 mg
-
-
Weigh Compound: Carefully weigh out 2.83 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of 100% DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[7]
Q4: Which solubilization strategy is best for my experiment?
The optimal strategy depends on your experimental constraints, such as the sensitivity of a cell line to solvents or the required pH of an enzymatic assay.
Table 2: Comparison of Solubilization Strategies
| Method | Pros | Cons | Best For |
| Co-Solvent (DMSO) | High solvating power; allows for concentrated stocks; well-established method. | Potential for cytotoxicity or off-target effects in sensitive assays.[8][9] Requires careful vehicle controls. | Most in vitro assays, especially when high stock concentrations are needed. |
| pH Adjustment | Avoids organic solvents; can achieve high solubility.[5] | May alter compound stability or activity; final pH must be compatible with the experimental system. | Cell-free assays (e.g., enzymatic, binding) where pH can be precisely controlled. |
| Physical Methods | Simple, solvent-free. | Only effective for concentrations near the compound's intrinsic aqueous solubility limit. | Preparing low-concentration solutions directly in an aqueous buffer. |
Q5: Can I improve solubility by changing the pH of my solution?
Yes. This compound's solubility is highly pH-dependent. Its chemical structure includes functional groups with pKa values of approximately 3.4 and 9.8.[10][11] Increasing the pH above 9.8 deprotonates the molecule, significantly increasing its negative charge and, therefore, its solubility in aqueous media.
Experimental Protocol 2: Enhancing Solubility with pH Adjustment
Objective: To dissolve this compound directly in an aqueous buffer by increasing the pH.
Materials:
-
This compound powder
-
Target aqueous buffer (e.g., PBS, Tris)
-
0.1 M NaOH solution
-
0.1 M HCl solution
-
Calibrated pH meter
Methodology:
-
Suspend Compound: Add the desired mass of this compound to your target buffer. The compound will likely remain as a suspension.
-
Increase pH: While stirring, add the 0.1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until the this compound powder is fully dissolved.
-
Measure pH: Check the pH of the resulting solution. It will be alkaline.
-
Neutralize (If Required): If your experiment requires a neutral pH, carefully add 0.1 M HCl dropwise to back-titrate the solution to your desired final pH (e.g., 7.4).
-
Critical Note: Observe the solution closely during neutralization. If the compound's concentration is above its solubility limit at the final pH, it may precipitate out of solution. This method is only viable if the final desired concentration is achievable at the final pH.
-
-
Final Check: Confirm the final pH before use in your experiment.
Q6: My this compound precipitated after I diluted my DMSO stock into buffer. What should I do?
This common problem, known as "crashing out," occurs when a compound is rapidly transferred from a good solvent (DMSO) to a poor solvent (aqueous buffer).
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration in the aqueous buffer is below the known aqueous solubility limit of this compound.
-
Modify Dilution Technique: Instead of adding the buffer to your stock, add the small volume of DMSO stock to the full volume of vigorously stirring (vortexing) aqueous buffer. This promotes rapid mixing and dispersion.
-
Use Pre-warmed Buffer: Gently warming the aqueous buffer to ~37°C before adding the DMSO stock can help maintain solubility.
-
Reduce Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) and add a correspondingly larger volume to your buffer. This reduces the localized concentration shock during mixing.
-
Consider Solubilizing Excipients: For challenging preparations, if compatible with your assay, the final aqueous buffer can be supplemented with a low concentration of a non-ionic surfactant (e.g., 0.1% Tween-80) or a cyclodextrin.[7]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. selleckchem.com [selleckchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Excited state dynamics of 2′-deoxyisoguanosine and isoguanosine in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crotonoside in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential instability issues with crotonoside in long-term cell culture experiments. The following information is based on general principles of nucleoside analog chemistry and best practices in cell culture.
Frequently Asked Questions (FAQs)
Q1: I am planning a long-term experiment ( > 72 hours) with this compound. Should I be concerned about its stability in my cell culture medium?
A1: Yes, it is advisable to consider the stability of this compound in long-term experiments. As a nucleoside analog, this compound may be susceptible to degradation in aqueous cell culture media at 37°C. Factors such as medium pH, temperature, and enzymatic activity from cells can influence its stability over time. For extended experiments, the concentration of active this compound may decrease, potentially affecting the reproducibility and interpretation of your results.
Q2: What are the potential signs of this compound degradation in my cell culture?
A2: Signs of this compound degradation can be subtle. You might observe a decrease in the expected biological effect over time, even with regular media changes. For example, if this compound is being used as an inhibitor, you might see a partial recovery of the inhibited pathway or a reduced cytotoxic effect in longer-term assays. The most definitive way to assess degradation is to analytically measure the concentration of this compound in the cell culture medium over the course of the experiment.
Q3: How can I determine the stability of this compound in my specific cell culture system?
A3: To determine the stability of this compound in your experimental setup, you can perform a simple time-course stability study. This involves incubating this compound in your cell culture medium (with and without cells) at 37°C and 5% CO2. Samples of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and stored at -80°C until analysis. The concentration of this compound in these samples can then be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To ensure the integrity of your this compound stock, it is recommended to follow these guidelines:
-
Solvent: Dissolve this compound in a suitable solvent such as DMSO to create a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological effect of this compound in long-term experiments. | Degradation of this compound in the cell culture medium. | 1. Perform a stability study: Determine the half-life of this compound in your specific cell culture conditions (see FAQ 3).2. Increase dosing frequency: Based on the stability data, replenish the this compound by performing partial or full media changes with fresh compound at intervals shorter than its half-life (e.g., every 24-48 hours).3. Consider a higher initial concentration: If the degradation rate is known, you may be able to use a slightly higher starting concentration to compensate for the loss over time. However, this should be done cautiously to avoid off-target effects. |
| Unexpected changes in cell morphology or viability not attributable to this compound's known activity. | Formation of a cytotoxic degradation product. | 1. Characterize degradation products: If possible, use analytical techniques like LC-MS to identify potential degradation products in your spent media.2. Test the effect of spent media: Collect media in which this compound has been incubated for an extended period and apply it to fresh cells to see if it elicits a different response than freshly prepared this compound. |
| Variability between experimental replicates. | Inconsistent degradation of this compound due to slight variations in cell density, media pH, or incubation time. | 1. Standardize experimental conditions: Ensure all replicates have the same initial cell seeding density, media volume, and are handled identically.2. Buffer the media: Ensure your cell culture medium is well-buffered to maintain a stable pH, as pH can influence the stability of glycosidic bonds. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium.
-
Set up two sets of sterile culture plates or flasks: one with your cells seeded at the desired density and one with cell-free medium.
-
-
Incubation:
-
Add this compound to both sets of plates/flasks at the final desired concentration.
-
Incubate the plates/flasks at 37°C and 5% CO2.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 12, 24, 48, 72, and 96 hours), collect an aliquot of the cell culture supernatant from both the cell-containing and cell-free conditions.
-
Immediately store the collected aliquots at -80°C to halt any further degradation.
-
-
Analysis:
-
Thaw the samples and prepare them for analysis. This may involve protein precipitation.
-
Quantify the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for both conditions.
-
Calculate the half-life (t½) of this compound in your cell culture medium with and without cells.
-
Data Presentation: Example Stability Data for this compound
| Time (hours) | This compound Concentration (µM) in Cell-Free Medium | This compound Concentration (µM) in Medium with Cells |
| 0 | 10.0 | 10.0 |
| 24 | 8.5 | 7.8 |
| 48 | 6.9 | 5.5 |
| 72 | 5.2 | 3.9 |
| 96 | 3.8 | 2.1 |
Note: This is example data. Users should generate their own data based on their specific experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits FLT3 and HDAC3/6 signaling pathways.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability in cell culture.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting flowchart for this compound instability issues.
Identifying and minimizing off-target effects of Crotonoside in research.
Welcome to the Crotonoside Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound has been identified as a multi-targeted agent. Its primary known targets include FMS-like tyrosine kinase 3 (FLT3), Histone Deacetylase 3 (HDAC3), and Histone Deacetylase 6 (HDAC6)[1][2][3]. Additionally, it has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway[4].
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target. These unintended interactions are a concern for several reasons:
-
Toxicity: Binding to unintended cellular components can disrupt normal physiological processes, leading to cytotoxicity[5].
-
Reduced Therapeutic Efficacy: In a clinical context, off-target binding can cause dose-limiting toxicities, preventing the use of a therapeutically effective concentration of the compound[5].
Given that this compound is a natural product, a thorough evaluation of its off-target profile is crucial for accurate interpretation of research data.
Q3: I am observing an unexpected phenotype in my this compound-treated cells. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on- and off-target effects is a critical step. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct a dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in the potency (EC50 or IC50) for these effects may suggest an off-target mechanism for the unexpected phenotype[5].
-
Use of Structurally Unrelated Inhibitors: Employ a different, structurally distinct inhibitor that targets the same primary protein (e.g., a different FLT3 inhibitor). If this second inhibitor does not reproduce the unexpected phenotype, it is likely an off-target effect of this compound.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target upon this compound treatment, it is unequivocally an off-target effect.
-
Rescue Experiments: Overexpress the intended target protein. If the unexpected phenotype is rescued or diminished, it suggests the effect is at least partially on-target.
Q4: What are the recommended methods for identifying the specific off-targets of this compound?
A4: Several experimental strategies can be employed to identify unknown off-targets of this compound:
-
In Silico Prediction: Computational methods, such as molecular docking, can predict potential off-target interactions based on the structure of this compound and known protein binding pockets[6]. These predictions must be experimentally validated.
-
Proteome-Wide Approaches:
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (Thermal Proteome Profiling - TPP): This is a powerful method to assess target engagement in a native cellular environment. It relies on the principle that a protein's thermal stability is altered upon ligand binding. By comparing the thermal profiles of the proteome in the presence and absence of this compound, both intended and unintended targets can be identified[7][8].
-
Affinity-Based Protein Profiling: This involves using a modified version of this compound (e.g., with a biotin tag or a photo-reactive group) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry[9].
-
-
Panel Screening:
-
Kinase Profiling: Since this compound is known to inhibit at least one kinase (FLT3), it is advisable to screen it against a broad panel of kinases to identify any other potential kinase targets[5].
-
Receptor Binding Assays: Evaluate this compound's binding to a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs), including adenosine receptors[5].
-
Quantitative Data Summary
While specific binding affinities (Kd or Ki values) for this compound with its primary targets are not extensively reported in the literature, the following table summarizes the available inhibitory concentration (IC50) data from cell-based assays. It is important to note that IC50 values can be influenced by cellular factors and are not a direct measure of binding affinity.
| Target Cell Line | Known Primary Target(s) | IC50 (µM) | Reference(s) |
| MV4-11 (AML) | FLT3-ITD, HDAC3, HDAC6 | 11.6 | [1] |
| MOLM-13 (AML) | FLT3-ITD | 12.7 | [1] |
| KG-1 (AML) | Wild-type FLT3 | 17.2 | [1] |
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Effects of this compound Across Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Stability/Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect from light if photosensitive. | Consistent and reproducible dose-response curves. |
| Cellular Context | 1. Monitor and record cell passage number. 2. Use cells within a defined passage number range. 3. Ensure consistent cell density at the time of treatment. | Reduced variability in the observed phenotype. |
| Off-Target Effects at Different Concentrations | 1. Perform a detailed dose-response curve for the phenotype of interest. 2. Correlate the phenotypic EC50 with the target engagement EC50 (from CETSA, for example). | Clarification of whether the phenotype is linked to on-target or off-target engagement. |
Issue 2: High Cellular Toxicity Observed at Concentrations Near the Effective Dose
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-Target Toxicity | 1. Modulate the expression of the primary target (e.g., via siRNA). 2. If target knockdown phenocopies the toxicity, it is likely on-target. | Understanding if the toxicity is an inherent consequence of inhibiting the primary target. |
| Off-Target Toxicity | 1. Perform counter-screening in a cell line that does not express the primary target. If toxicity persists, it is off-target. 2. Initiate off-target identification strategies (e.g., Thermal Proteome Profiling). | Identification of the protein(s) responsible for the toxic effects, allowing for rational compound optimization or experimental design adjustments. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a Western blot-based CETSA to validate the engagement of this compound with a specific target protein in intact cells.
Materials:
-
Cells expressing the target protein of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific to the target protein
-
Thermocycler or heating blocks
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity (normalized to the unheated control) against the temperature for both this compound- and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and engagement.
-
Protocol 2: Kinase Profiling Assay
This protocol describes a general approach for screening this compound against a panel of kinases to identify potential off-target kinase inhibition.
Materials:
-
This compound
-
A panel of purified, active kinases
-
Respective kinase-specific substrates
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase reaction buffer
-
Assay plates (e.g., 96- or 384-well)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or a commercial luminescence-based kit like ADP-Glo™).
Methodology:
-
Assay Preparation:
-
Prepare a solution of this compound at a desired screening concentration (e.g., 10 µM).
-
In an assay plate, add the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the specific kinase and its corresponding substrate to the appropriate wells.
-
Add this compound or a vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP into a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition by this compound compared to the vehicle control.
-
A significant reduction in kinase activity indicates a potential off-target interaction. Hits should be followed up with IC50 determination.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general workflow for off-target identification.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pelagobio.com [pelagobio.com]
- 9. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crotonoside Treatment and Cell Culture
This technical support center provides troubleshooting guidance for researchers encountering poor cell attachment after treating cells with Crotonoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a bioactive compound isolated from Croton tiglium with demonstrated anti-cancer properties. Its mechanisms of action include:
-
Inhibition of FLT3 and HDAC3/6: In acute myeloid leukemia (AML) cells, this compound exhibits selective inhibition of these targets.[1]
-
Modulation of the EGFR signaling pathway: In non-small cell lung cancer (NSCLC), this compound has been shown to suppress EGFR activation and its downstream PI3K/Akt and MAPK/ERK signaling pathways.[2]
-
Induction of ferroptosis and mitochondrial dysfunction: this compound can induce mitochondrial damage, leading to an accumulation of reactive oxygen species (ROS) and subsequent ferroptosis in AML cells.[3]
Q2: Why might my cells be detaching after this compound treatment?
While direct studies on this compound-induced cell detachment are limited, the known mechanisms of action suggest potential indirect causes:
-
Cytotoxicity: this compound is cytotoxic to various cancer cell lines.[4] Cell death will inevitably lead to detachment.
-
Disruption of Cell Adhesion Signaling: The EGFR signaling pathway, which this compound inhibits[2], plays a role in regulating cell adhesion. Disruption of this pathway could potentially alter the expression or function of adhesion molecules.
-
Cellular Stress: The induction of ferroptosis and mitochondrial dysfunction[3] creates a stressful cellular environment, which can lead to poor cell health and attachment.
Q3: What are the general causes of poor cell attachment in culture?
Poor cell attachment is a common issue in cell culture and can be attributed to several factors unrelated to the specific drug treatment[5][6][7][8]:
-
Suboptimal Culture Conditions: Incorrect temperature, CO2 levels, or humidity can stress cells.[5]
-
Problems with Culture Media: Using expired or improperly prepared media, or media lacking necessary attachment factors, can hinder adhesion.[5][6]
-
Issues with the Culture Surface: The type of culture vessel may not be suitable for the cell line, or it may require coating with extracellular matrix (ECM) proteins like collagen or fibronectin.[9]
-
Cell Health and Confluency: Unhealthy cells, senescent cells, or cells plated at a very low or high density may not attach properly.[5][10]
-
Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and adhesion.[5][6]
-
Improper Passaging Techniques: Over-trypsinization can damage cell surface proteins required for attachment.[5][7]
Troubleshooting Guide for Poor Cell Attachment Post-Crotonoside Treatment
This guide provides a step-by-step approach to identify and resolve issues with cell attachment following this compound treatment.
Step 1: Assess Cell Viability
The first step is to determine if the poor attachment is due to cell death or a specific anti-adhesive effect.
Experiment: Cell Viability Assay (e.g., Trypan Blue Exclusion, MTT Assay)
Interpretation of Results:
| Observation | Possible Cause | Recommended Action |
| High percentage of dead cells | This compound concentration is too high, leading to excessive cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-lethal concentration of this compound for your cell line. |
| Low percentage of dead cells, but cells are rounded and detached | The issue may be related to cell adhesion machinery rather than overt cytotoxicity. | Proceed to Step 2. |
Step 2: Optimize this compound Treatment Protocol
If cell viability is acceptable, consider the specifics of the treatment protocol.
| Parameter | Recommendation | Rationale |
| Treatment Duration | Perform a time-course experiment to assess cell attachment at different time points after this compound addition. | Prolonged exposure may lead to cumulative stress and detachment. |
| Timing of Treatment | Allow cells to fully attach and spread for 24 hours before adding this compound. | Treating freshly seeded cells may interfere with the initial attachment process. |
Step 3: Evaluate and Enhance the Culture Surface
A suboptimal culture surface can exacerbate the effects of drug-induced stress.
Experiment: Test Different Culture Surfaces
Methodology: Plate cells on various surfaces and treat with this compound. Assess attachment after the desired incubation period.
| Surface Type | Coating Protocol |
| Standard Tissue Culture Plastic | No coating (control). |
| Poly-L-Lysine Coated | Incubate plates with a sterile poly-L-lysine solution, then wash with sterile water and air dry.[9] |
| ECM Protein Coated (e.g., Collagen, Fibronectin, Laminin) | Incubate plates with a sterile solution of the desired ECM protein for 1-2 hours at 37°C, then aspirate the excess solution before seeding cells. |
Interpretation: If attachment is improved on coated surfaces, it suggests that this compound treatment may be interfering with the cells' ability to produce or interact with their own ECM.
Step 4: Investigate Potential Effects on Cell Adhesion Signaling
If the above steps do not resolve the issue, this compound may be directly or indirectly affecting the cellular machinery responsible for adhesion. The EGFR pathway, which is targeted by this compound, can influence focal adhesions.
Experiment: Western Blot Analysis of Key Adhesion Proteins
Objective: To determine if this compound treatment alters the expression or phosphorylation status of proteins involved in cell adhesion.
Key Proteins to Analyze:
-
Focal Adhesion Kinase (FAK) and phospho-FAK (p-FAK): Central signaling protein in focal adhesions.[11][12]
-
Integrins (e.g., β1, αv): Transmembrane receptors that bind to the ECM.
-
Paxillin and Vinculin: Scaffolding proteins that link integrins to the actin cytoskeleton.[13][14]
Expected Outcome: A decrease in the expression or phosphorylation of these proteins after this compound treatment would suggest a disruption of the cell adhesion signaling pathway.
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate.
-
Coat the wells of a 96-well plate with an appropriate ECM protein (e.g., fibronectin) and block with BSA.[15]
-
Pre-treat cells in suspension with various concentrations of this compound for a specified duration.
-
Seed the treated cells into the coated wells and incubate for 1-2 hours to allow for attachment.
-
Gently wash the wells with PBS to remove non-adherent cells.[15]
-
Fix the remaining adherent cells with a fixative like glutaraldehyde.[15]
-
Stain the cells with crystal violet.[15]
-
Solubilize the stain and measure the absorbance at a specific wavelength. A lower absorbance indicates poorer cell attachment.
Visualizations
Caption: A workflow diagram for troubleshooting poor cell attachment after this compound treatment.
Caption: A hypothetical signaling pathway illustrating how this compound might affect cell adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces ferroptosis and mitochondrial dysfunction in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Cell Culture – Viability and Cell Attachment | abm Inc. [info.abmgood.com]
- 7. What is the reason for the poor adhesion of cells? - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. smartmcs.com.au [smartmcs.com.au]
- 11. Potential Role of Integrin α5β1/Focal Adhesion Kinase (FAK) and Actin Cytoskeleton in the Mechanotransduction and Response of Human Gingival Fibroblasts Cultured on a 3-Dimension Lactide-Co-Glycolide (3D PLGA) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal Adhesions: a personal perspective on a half century of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How are proteins sequentially recruited to focal adhesion sites? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 15. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Managing variability in Crotonoside efficacy between cell line batches.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in Crotonoside efficacy between cell line batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different batches of the same cell line. What are the potential causes?
A1: Variability in this compound's IC50 value between cell line batches can stem from several factors that alter the biological characteristics of the cells. The most common causes include:
-
Cell Line Integrity: This includes misidentification of the cell line, cross-contamination with another cell line, and phenotypic drift due to high passage numbers.[1]
-
Microbial Contamination: Mycoplasma contamination is a prevalent issue in cell culture that can significantly alter cellular responses to drugs.[2][3][4][5]
-
Culture Conditions: Variations in cell culture media, serum batches, and incubation conditions can impact cell health and drug sensitivity.
-
Assay Procedure and Execution: Inconsistencies in cell seeding density, drug preparation, and incubation times can lead to variable results.[6][7][8]
Q2: How much variability in IC50 is considered "normal"?
A2: While some level of experimental variation is expected, significant shifts in IC50 values warrant investigation. In biological assays, a 1.5 to 3-fold difference in IC50 may be considered normal, but variations exceeding this, particularly 2-5 fold or higher, could indicate underlying issues with the cell line or experimental protocol.[9] Consistent and standardized protocols are crucial to minimize this variability.[6]
Q3: Could the observed variability be due to the inherent biology of the cell line?
A3: Yes, it's possible. Cancer cell lines are often heterogeneous and can contain subclones with different sensitivities to drugs.[6] Over time and with passaging, a more resistant subclone may become dominant, leading to a gradual increase in the IC50. This is a form of phenotypic drift.
Q4: What is this compound and what is its mechanism of action?
A4: this compound is a natural product isolated from the Chinese medicinal herb, Croton tiglium. It has been shown to exhibit selective anti-cancer activity, particularly in Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC). Its mechanisms of action are multi-faceted and include:
-
Inhibition of FLT3 and HDAC3/6: In AML, this compound has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases 3 and 6.[10][11]
-
Modulation of EGFR Signaling: In NSCLC, it can suppress the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways, PI3K/Akt and MAPK/ERK.
-
Induction of Cell Cycle Arrest and Apoptosis: this compound can cause cell cycle arrest in the G0/G1 phase and induce programmed cell death (apoptosis).[10][11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
This guide will walk you through a step-by-step process to identify the source of variability in your this compound experiments.
Troubleshooting Workflow
Step 1: Verify Cell Line Identity
-
Problem: The cell line you are using may not be what you think it is. Cell line misidentification and cross-contamination are common problems that can lead to drastic changes in drug response.
-
Solution: Perform Short Tandem Repeat (STR) profiling to authenticate your cell line.[12] Compare the STR profile of your working cell bank to the reference profile from a reputable cell bank (e.g., ATCC).
-
Action: If the cell line is misidentified, discard the culture and obtain a new, authenticated stock from a trusted supplier.
Step 2: Test for Mycoplasma Contamination
-
Problem: Mycoplasma are small bacteria that can infect cell cultures without causing obvious signs of contamination like turbidity. They can alter cell metabolism, growth, and drug sensitivity, leading to inconsistent results.[2][5]
-
Solution: Regularly test your cell cultures for mycoplasma using a sensitive method like a PCR-based assay.
-
Action: If your cultures are positive for mycoplasma, discard the contaminated cells. If a valuable stock is contaminated, consider treating it with a mycoplasma removal agent and then re-testing after a period of antibiotic-free culture.
Step 3: Review Cell Culture Practices
-
Problem: Inconsistencies in routine cell culture maintenance can introduce variability.
-
High Passage Number: Continuous passaging can lead to genetic and phenotypic drift, altering the characteristics of the cell line.[1] It is recommended to use cells within a defined, low passage number range.
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture, and its composition can vary from lot to lot, affecting cell growth and drug response.
-
-
Solution:
-
Establish a master and working cell bank system to ensure you are using cells at a consistent and low passage number for your experiments.
-
When a new lot of FBS is purchased, test it on your cell line to ensure it supports similar growth and morphology before using it in critical experiments.
-
Step 4: Standardize Assay Protocol
-
Problem: Minor variations in the experimental procedure can lead to significant differences in the final IC50 value.
-
Solution: Develop and adhere to a strict Standard Operating Procedure (SOP) for your cell viability assays. Key parameters to control include:
-
Cell Seeding Density: Ensure a homogenous cell suspension and precise cell counting to seed the same number of cells in each well.
-
Drug Preparation: Prepare fresh dilutions of this compound for each experiment.
-
Incubation Times: Use consistent incubation times for cell plating, drug treatment, and assay reagent addition.
-
Assay Choice: Be aware that different viability assays can yield different results.[8]
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cell Lines
The following table summarizes the reported IC50 values of this compound in different human cancer cell lines. This data can serve as a baseline for comparison.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 11.6 ± 2.7 | [10] |
| MOLM-13 | Acute Myeloid Leukemia | 12.7 ± 3.3 | [10] |
| KG-1 | Acute Myeloid Leukemia | 17.2 ± 4.6 | [10] |
| A549 | Human Lung Cancer | 165.6 ± 31.2 | [10] |
Data presented as mean ± standard deviation.
Signaling Pathways
This compound's Mechanism of Action in AML
This compound has been shown to inhibit FLT3 and HDAC3/6 in Acute Myeloid Leukemia (AML) cells, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol outlines a method for determining the IC50 of this compound.
Materials:
-
Target cell line in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well, opaque-walled microplates
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[13]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired concentration.
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation (edge effect).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include vehicle control wells (medium with solvent) and untreated control wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.[13]
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for your cell line.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol for PCR-based mycoplasma detection.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Taq DNA polymerase and buffer
-
dNTPs
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
Sample Preparation:
-
Collect 1 mL of supernatant from a cell culture that is 80-90% confluent.
-
For increased sensitivity, some protocols recommend boiling the supernatant at 95°C for 5-10 minutes to lyse any present mycoplasma and release their DNA.
-
Centrifuge briefly to pellet any cell debris. Use 1-5 µL of the supernatant for the PCR reaction.
-
-
PCR Reaction Setup:
-
In a PCR tube, prepare a master mix containing the PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
Aliquot the master mix into individual tubes for each sample, the positive control, and the negative control.
-
Add the cell culture supernatant, positive control DNA, or water to the respective tubes.
-
-
Thermal Cycling:
-
A typical PCR program includes:
-
Initial denaturation (e.g., 94°C for 2-5 minutes)
-
35-40 cycles of:
-
Denaturation (e.g., 94°C for 30 seconds)
-
Annealing (e.g., 55°C for 30 seconds)
-
Extension (e.g., 72°C for 45 seconds)
-
-
Final extension (e.g., 72°C for 5-10 minutes)
-
-
Note: These conditions may need to be optimized for your specific primers and polymerase.[14]
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. A band of the expected size in a sample lane indicates mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.
-
Protocol 3: Human Cell Line Authentication by STR Profiling
This protocol provides an overview of the steps involved in STR profiling. It is often recommended to use a commercial service for reliable and standardized results.[15]
Procedure:
-
Sample Submission:
-
Provide either a cell pellet (1-2 million cells) or purified genomic DNA from your cell line to a core facility or commercial service provider.
-
-
PCR Amplification:
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
The resulting data is analyzed to create a unique genetic profile, or "fingerprint," for the cell line. This profile consists of the number of repeats at each allele for each tested locus.
-
-
Database Comparison:
-
The generated STR profile is compared to a reference database (such as the ATCC STR database) to confirm the identity of the cell line. A match of ≥80% is typically required to confirm identity.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Optimized PCR-based Detection of Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iclac.org [iclac.org]
- 16. news-medical.net [news-medical.net]
Strategies to reduce Crotonoside precipitation in stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Crotonoside, focusing on strategies to prevent its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions of this compound.[1][2][3] It is also reported to be soluble in other organic solvents such as methanol, ethanol, and pyridine.[2] For in vivo studies, a primary stock in DMSO is often diluted with aqueous-based solutions containing co-solvents.[4]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly across different suppliers but is generally high. Reported values include ≥14.15 mg/mL and 25 mg/mL (equivalent to 88.26 mM).[1][3] It is always recommended to consult the product-specific datasheet for the most accurate solubility information.
Q3: How should I store this compound stock solutions to prevent degradation and precipitation?
A3: For optimal stability, this compound stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[4][5] Recommended storage conditions are:
-
-80°C: for long-term storage, use within 6 months.[4]
Always protect the solutions from light.[3][5]
Q4: My this compound solution has precipitated after being stored or diluted. What should I do?
A4: If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and using sonication in an ultrasonic bath.[3][4] If precipitation occurs upon dilution into an aqueous buffer for cell-based assays, consider lowering the final concentration or increasing the percentage of DMSO in the final working solution (while being mindful of solvent toxicity to your cells).
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental workflows.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during initial stock solution preparation in DMSO. | The concentration exceeds the solubility limit. | - Ensure you are not exceeding the recommended solubility (e.g., 25 mg/mL).- Use gentle warming (37°C) and/or sonication to aid dissolution.[3][4]- Confirm the purity and quality of both the this compound and the DMSO. |
| Precipitation occurs immediately after diluting the DMSO stock into an aqueous medium (e.g., cell culture media, PBS). | This compound has low aqueous solubility. The addition of the aqueous solvent causes the compound to crash out of the solution. | - Decrease the final concentration of this compound in the working solution.- Increase the percentage of the organic co-solvent (DMSO) in the final solution, but ensure it remains within the tolerated limits for your specific cell line (typically ≤0.5%).- For in vivo preparations, use a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD as described in the protocols below.[4] |
| The solution is clear initially but precipitates over time at room temperature or 4°C. | The solution is supersaturated and thermodynamically unstable at that temperature. | - Prepare fresh working solutions from a frozen stock for each experiment.[4][5]- Avoid storing diluted aqueous solutions for extended periods.- If temporary storage is necessary, keep the solution at the temperature it will be used at and visually inspect for precipitation before use. |
| Precipitation is observed after a freeze-thaw cycle. | Repeated changes in temperature can promote crystal formation and precipitation. | - Aliquot the primary stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[4][5] |
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration | Reference |
| DMSO | ≥14.15 mg/mL | ≥50 mM | [1] |
| DMSO | 25 mg/mL | 88.26 mM | [3] |
| Methanol | Soluble | Not specified | [2] |
| Ethanol | Soluble | Not specified | [2] |
| Pyridine | Soluble | Not specified | [2] |
| Chloroform | Soluble | Not specified | [6] |
| Acetone | Soluble | Not specified | [6] |
Note: Molar concentrations are calculated based on a molecular weight of 283.24 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol details the preparation of a primary stock solution for in vitro use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If needed, place the tube in a 37°C water bath or an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3][4] Visually inspect the solution to confirm no solid particles remain.
-
Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Preparation of a Working Solution for In Vivo Administration (with Co-solvents)
This protocol is adapted from published methods for preparing this compound for animal studies.[4] It is crucial to prepare this working solution fresh on the day of use.
-
Primary Stock: Begin with a pre-made high-concentration this compound stock solution in DMSO (e.g., 20.8 mg/mL).
-
Solvent Vehicle Preparation: The final vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mixing Procedure (for 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of saline and mix to reach the final volume of 1 mL. The final this compound concentration will be 2.08 mg/mL.
-
Final Check: Ensure the final solution is clear. If any precipitation or phase separation is observed, gentle warming and sonication may be used to attempt redissolution.[4] Use the solution immediately after preparation.
Visualizations
References
Best Practices for Ensuring the Reproducibility of Crotonoside Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of experiments involving Crotonoside. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound, also known as isoguanosine, is a naturally occurring nucleoside analog isolated from the plant Croton tiglium.[1][2] It has demonstrated a range of biological activities, with its primary mechanisms of action in cancer research revolving around the inhibition of multiple signaling pathways. In acute myeloid leukemia (AML), this compound has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases 3 and 6 (HDAC3/6).[1][3] More recent studies have indicated its ability to induce ferroptosis and mitochondrial dysfunction in AML cells.[4] In non-small cell lung cancer (NSCLC), this compound has been found to suppress the epidermal growth factor receptor (EGFR) signaling pathway and its downstream mediators, PI3K/Akt and MAPK/ERK.[5]
Q2: What are the best practices for preparing and storing this compound stock solutions?
To ensure consistency across experiments, proper preparation and storage of this compound are critical.
-
Solvent Choice: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For in vivo studies, specific formulations are required to ensure solubility and bioavailability.[2]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock.
-
Warm the solution gently and/or sonicate if precipitation occurs to aid dissolution.[2]
-
-
Storage:
-
Working Solution Preparation:
-
For cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For in vivo experiments, follow a specific protocol for vehicle formulation, such as using a combination of DMSO, PEG300, Tween-80, and saline.[2]
-
Q3: How can I ensure the stability of this compound in my cell culture experiments?
The stability of this compound in cell culture media can impact experimental outcomes.
-
Fresh Preparation: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock.
-
Incubation Time: Be aware that the stability of natural products in aqueous solutions like cell culture media can be limited.[7] For longer incubation periods, consider replenishing the media with freshly diluted this compound at appropriate intervals if stability is a concern.
-
Media Components: While not specifically documented for this compound, be aware that components in cell culture media can potentially interact with and degrade test compounds.[8] Using a consistent and well-defined media formulation for all related experiments is crucial.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in cell viability/cytotoxicity assay results (e.g., MTT, MTS).
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1]
-
-
Possible Cause: "Edge effect" in microplates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation.[1]
-
-
Possible Cause: Compound precipitation in media.
-
Solution: Visually inspect the wells after adding the this compound working solution. If precipitation is observed, consider if the final DMSO concentration is too high or if the this compound concentration exceeds its solubility in the aqueous media. Preparing an intermediate dilution in a serum-free medium before the final dilution in a complete medium can sometimes help.
-
-
Possible Cause: Interference with assay chemistry.
-
Solution: Some compounds can interfere with the tetrazolium salts used in MTT or MTS assays. If you suspect this, consider using an alternative viability assay that relies on a different principle, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Issue 2: Inconsistent results in Western blot analysis for signaling pathway proteins.
-
Possible Cause: Variation in protein extraction and quantification.
-
Solution: Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis. Accurately determine the protein concentration for each lysate using a reliable method like the BCA assay and load equal amounts of total protein for each sample.
-
-
Possible Cause: Suboptimal antibody performance.
-
Solution: Use antibodies validated for the specific application (Western blot) and species. Titrate the primary and secondary antibody concentrations to determine the optimal dilution that maximizes the specific signal and minimizes background.
-
-
Possible Cause: Issues with protein transfer.
-
Solution: Ensure proper sandwich assembly for the transfer. After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm a successful and even transfer across the membrane before proceeding with blocking.[9]
-
Issue 3: Difficulty in reproducing cell cycle arrest or apoptosis data.
-
Possible Cause: Cell confluency and health.
-
Solution: Use cells that are in the logarithmic growth phase and have high viability. Overly confluent or stressed cells can exhibit altered cell cycle profiles and apoptosis rates.
-
-
Possible Cause: Inconsistent staining protocol.
-
Solution: Follow a standardized protocol for cell fixation and staining. For cell cycle analysis with propidium iodide (PI), ensure complete fixation and proper RNase treatment to avoid RNA staining. For apoptosis assays using Annexin V/PI, handle cells gently to avoid inducing mechanical membrane damage, which can lead to false-positive PI staining.[10]
-
-
Possible Cause: Timing of analysis.
-
Solution: The induction of cell cycle arrest and apoptosis are time-dependent processes. Harvest cells at consistent time points after this compound treatment as defined in your experimental protocol. For example, cell cycle changes have been observed at 12 hours, while apoptosis is more prominent at 24 hours.[2][3]
-
In Vivo Animal Studies
Issue 1: Lack of reproducibility in tumor growth inhibition studies.
-
Possible Cause: Inconsistent drug preparation and administration.
-
Solution: Prepare the this compound formulation fresh daily and ensure it is a homogenous suspension or solution before each injection. Administer the compound consistently regarding the route (e.g., intraperitoneal, intravenous), volume, and time of day.[2]
-
-
Possible Cause: Variability in tumor cell implantation.
-
Solution: Ensure that the same number of viable tumor cells are injected into each animal at the same anatomical site. Monitor tumor growth closely and randomize animals into treatment and control groups only after the tumors have reached a specified, consistent size.
-
-
Possible Cause: Biological variation in animals.
-
Solution: Use animals of the same strain, age, and sex. House animals under standardized conditions (e.g., light-dark cycle, temperature, diet). To improve the generalizability of the findings, consider a multi-laboratory study or systematically introducing heterogeneity in a controlled manner.[11][12] Adhere to reporting guidelines like the ARRIVE guidelines to ensure all relevant experimental details are documented.[4][13]
-
Quantitative Data Summary
The following tables summarize quantitative data from published this compound experiments.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MV4-11 | ITD mutant | 11.6 | [1] |
| MOLM-13 | ITD mutant | 12.7 | [1] |
| KG-1 | Wild-type | 17.2 | [1] |
Table 2: In Vivo Antitumor Activity of this compound in an AML Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Tumor Inhibition Rate | Reference |
| This compound | 35 | Intraperitoneal/Intravenous | 73.6% | [3] |
| This compound | 70 | Intraperitoneal/Intravenous | 93.5% | [3] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing cell cycle distribution after this compound treatment using flow cytometry.[16][17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specific duration (e.g., 12 or 24 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by this compound using Annexin V and PI co-staining.[10]
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis (e.g., for 24 hours).[3]
-
Cell Harvesting: Collect all cells (floating and adherent) and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound's inhibitory action on FLT3 and HDAC3/6 in AML cells.
Caption: A generalized workflow for in vitro this compound experiments.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ten Points to Improve Reproducibility and Translation of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New recommendations for designing animal studies could improve research reproducibility | Eberly College of Science [science.psu.edu]
- 12. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 13. bouviergrant.com [bouviergrant.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Addressing conflicting data on Crotonoside's mechanism of action.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crotonoside. The information is designed to address common challenges and conflicting data regarding its mechanism of action.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: What is the primary mechanism of action for this compound?
A1: The mechanism of action for this compound appears to be context-dependent, varying with the specific cell type and cancer being studied. Research has identified several distinct signaling pathways that are affected by this compound. In Acute Myeloid Leukemia (AML), it primarily acts as an inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) and Histone Deacetylases 3 and 6 (HDAC3/6).[1][2] However, in non-small cell lung cancer (NSCLC), its anti-tumor activity is associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] A recent study has also proposed the induction of ferroptosis and mitochondrial dysfunction as another mechanism in AML.[4]
Q2: Why do some studies report FLT3 inhibition while others point to EGFR inhibition as the primary mechanism for this compound?
A2: This discrepancy is likely due to the different molecular profiles of the cancers being investigated. AML, particularly cases with FLT3-ITD mutations, is highly dependent on the FLT3 signaling pathway for proliferation and survival.[1][2] In contrast, certain types of NSCLC are driven by mutations in the EGFR gene, making the EGFR signaling pathway a critical therapeutic target.[3] this compound's ability to interact with multiple kinase targets suggests it may have a broader specificity than initially understood, and its primary effect is dictated by the key oncogenic drivers of the specific cancer cell line.
Q3: Is this compound an apoptosis inducer or a ferroptosis inducer?
A3: this compound has been shown to induce both apoptosis and ferroptosis, which are distinct forms of programmed cell death. The majority of earlier studies have characterized this compound as an inducer of apoptosis, evidenced by cell cycle arrest in the G0/G1 phase and the activation of caspases.[1][2] However, a more recent study has demonstrated that this compound can also induce ferroptosis in AML cells through mitochondrial damage and the accumulation of reactive oxygen species (ROS).[4] It is possible that this compound can trigger either pathway, or a combination of both, depending on the cellular context and experimental conditions. Further research is needed to fully elucidate the interplay between these two cell death mechanisms in response to this compound treatment.
Q4: What is the evidence for this compound acting as an adenosine receptor agonist, and how does this relate to its anti-cancer effects?
A4: this compound is an isomer of isoguanosine, a naturally occurring analog of adenosine. While direct evidence for its binding to adenosine receptors in the context of cancer treatment is limited in the current literature, its structural similarity to adenosine suggests a potential interaction. Adenosine receptors are known to play roles in various physiological processes, including inflammation and cardiovascular function. The observed anti-inflammatory effects of this compound might be partially mediated through adenosine receptor signaling. However, the primary anti-cancer mechanisms identified to date, such as FLT3 and EGFR inhibition, are distinct from adenosine receptor agonism. It is plausible that this compound's effects on adenosine receptors contribute to its overall pharmacological profile, but more research is required to establish a direct link to its anti-tumor activity.
Experimental Troubleshooting
Q5: We are not observing significant FLT3 phosphorylation inhibition with this compound in our AML cell line. What could be the reason?
A5: There are several potential reasons for this:
-
Cell Line Specificity: Ensure your AML cell line has a constitutively active FLT3 pathway, such as the MV4-11 or MOLM-13 cell lines which harbor the FLT3-ITD mutation. Cell lines without this mutation, like KG-1, may show less dependence on FLT3 signaling, although some inhibitory activity has been reported.[1]
-
Concentration and Treatment Time: this compound's effect on FLT3 phosphorylation is dose- and time-dependent. Studies have shown that concentrations higher than 12.5 µM are needed to inhibit the phosphorylation of FLT3 and its downstream targets within 7 hours.[1]
-
Experimental Protocol: Verify your Western blot protocol. Ensure efficient protein extraction, appropriate antibody concentrations, and adequate exposure times. Refer to the detailed Western blot protocol in the "Experimental Protocols" section.
Q6: Our cell viability assays (e.g., MTT) are showing inconsistent IC50 values for this compound. How can we improve reproducibility?
A6: Inconsistencies in IC50 values from MTT assays can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.
-
Compound Solubility: this compound should be fully dissolved in the solvent (e.g., DMSO) before being diluted in the culture medium. Precipitation of the compound will lead to inaccurate dosing.
-
Incubation Time: Standardize the incubation time with this compound. IC50 values will vary with the duration of exposure.
-
MTT Assay Protocol: Follow a standardized MTT protocol, paying close attention to the incubation time with the MTT reagent and the complete solubilization of the formazan crystals.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) | Citation |
| MV4-11 | FLT3-ITD | 11.6 ± 3.1 | [1] |
| MOLM-13 | FLT3-ITD | 12.7 ± 4.2 | [1] |
| KG-1 | FLT3 wild-type | 17.2 ± 4.6 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot for FLT3 and STAT5 Phosphorylation
-
Cell Treatment: Plate AML cells (e.g., MV4-11) and treat with different concentrations of this compound for a specified time (e.g., 7 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 12 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Workflow Diagrams
Caption: this compound's mechanism in AML.
Caption: this compound's mechanism in NSCLC.
Caption: Proposed ferroptosis pathway.
Caption: Troubleshooting workflow.
References
- 1. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces ferroptosis and mitochondrial dysfunction in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Crotonoside degradation in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for Crotonoside degradation in experimental setups. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For routine use, it can be shipped at room temperature in the continental US, though this may vary for other locations.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[2] For stock solutions, dissolve this compound in a suitable solvent like DMSO to a desired concentration, for example, 25 mg/mL (88.26 mM).[3] It is recommended to prepare and use solutions on the same day. If advance preparation is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to two weeks or at -80°C for up to six months.[3][4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3] Avoid repeated freeze-thaw cycles.[3][4]
Q3: What are the primary factors that can cause this compound degradation in my experiments?
A3: Based on the behavior of similar nucleoside analogs, the primary factors that can cause this compound degradation are inappropriate pH, elevated temperature, exposure to light (photodegradation), and oxidative stress. The glycosidic bond in nucleosides is susceptible to hydrolysis under acidic conditions.
Q4: How can I detect and quantify this compound and its potential degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[5] This method, often coupled with UV or mass spectrometry (MS) detection, allows for the assessment of peak purity and the identification of degradants. UPLC-Q-TOF-MS/MS can provide high-resolution separation and structural information for the characterization of unknown degradation products.[6][7][8]
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for nucleoside analogs include:
-
Acid-catalyzed hydrolysis: Cleavage of the N-glycosidic bond, separating the isoguanine base from the ribose sugar.
-
Oxidation: Modification of the purine ring system, particularly at the guanine moiety, which is susceptible to oxidation.[9]
-
Photodegradation: UV irradiation can induce degradation of the purine ring.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity of this compound. | This compound degradation in stock solutions or working solutions. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions as described in the FAQs. If using a previously prepared stock, test its purity and concentration using a validated stability-indicating HPLC method. 2. Control Experimental Conditions: Ensure the pH of your experimental buffer is within a stable range for this compound (ideally near neutral). Protect solutions from light by using amber vials or covering them with foil. Avoid high temperatures unless they are a specific parameter of your experiment. 3. Prepare Fresh Working Solutions: Prepare working solutions fresh for each experiment from a validated stock solution. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Characterize Unknown Peaks: Use HPLC coupled with mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks, which can help in their identification. 2. Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your experimental samples. 3. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, and column chemistry of your HPLC method to achieve better separation of the parent drug from its degradants. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Use a Co-solvent: Prepare the final working solution by diluting the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). 2. Sonication/Warming: Gentle warming to 37°C and sonication can aid in dissolving this compound in the final solution.[3] 3. Formulation Aids: For in vivo studies, consider using formulation aids like PEG300, Tween-80, or SBE-β-CD to improve solubility.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ (1:1 v/v).
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a hot air oven at 80°C for 24 hours.
-
Also, incubate the stock solution at 60°C for 24 hours.
-
Prepare solutions from the heat-stressed solid and dilute the heat-stressed solution with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution and solid this compound to UV light (254 nm) and fluorescent light in a photostability chamber.
-
Analyze samples at 24, 48, and 72 hours.
-
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed this compound solution), using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-35 min (95-5% B), 35-40 min (5% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 249 nm and 300 nm[1] |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by the ability to separate the main this compound peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [4] |
| Working Solution (in vivo) | Prepare fresh | Same day use | [4] |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes for Nucleoside Analogs (Applicable to this compound)
| Stress Condition | Typical Reagents & Conditions | Expected Degradation Pathway | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of N-glycosidic bond | Isoguanine base, Ribose |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential for purine ring opening (less common than acid hydrolysis for glycosidic bond) | Modified purine and ribose structures |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the guanine moiety | 8-oxo-isoguanosine and other oxidized purine derivatives |
| Thermal Degradation | 80°C (solid), 60°C (solution) | General decomposition, potential for hydrolysis | Various small molecule fragments |
| Photodegradation | UV light (254 nm) | Purine ring degradation | Various photoproducts |
Visualizations
Experimental Workflow for Ensuring this compound Stability.
Signaling Pathways Inhibited by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound ≥95% (HPLC) | 1818-71-9 [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and tissue distribution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The photochemistry of purine components of nucleic acids. I. The efficiency of photolysis of adenine and guanine derivatives in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential toxicity of Crotonoside in animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crotonoside in animal models. The information is intended to help mitigate potential toxicity and address common experimental challenges.
Troubleshooting Guides
Issue 1: Gastrointestinal Distress in Animal Models
-
Symptoms: Diarrhea, loose stools, dehydration, weight loss, and reduced food intake following oral administration of this compound.
-
Potential Cause: this compound, being derived from Croton tiglium, may induce gastrointestinal irritation. Studies on related Croton species extracts suggest that this toxicity is linked to an inflammatory response in the digestive tract. The toxic proteins from Croton tiglium have been shown to cause gastrointestinal edema and diarrhea.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound to a level that does not elicit severe gastrointestinal symptoms.
-
Co-administration with Gastroprotective Agents:
-
Proton Pump Inhibitors (PPIs): Consider co-administering a PPI (e.g., omeprazole) to reduce gastric acid secretion, which may alleviate irritation. Be aware that PPIs can alter the absorption of other drugs by changing gastric pH.
-
Misoprostol: As a synthetic prostaglandin E1 analog, misoprostol can help protect the stomach lining. It has been shown to reduce NSAID-induced gastrointestinal complications.[1]
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems (e.g., liposomes, self-emulsifying drug delivery systems) may reduce direct contact with the gastric mucosa, potentially lowering irritation and improving the therapeutic index.
-
Enteric Coating: Formulating this compound with an enteric coating can prevent its release in the stomach and allow for dissolution in the more neutral pH of the small intestine.
-
-
Monitor Hydration and Nutrition: Ensure animals have adequate access to water and palatable food to counteract dehydration and weight loss.
-
Issue 2: Unexpected Cardiovascular Effects
-
Symptoms: Significant changes in blood pressure or heart rate after administration of this compound.
-
Potential Cause: While specific cardiovascular safety pharmacology data for this compound is lacking, some Croton species extracts have been shown to affect cardiovascular parameters. For instance, the essential oil of Croton nepetaefolius has been observed to decrease blood pressure and heart rate in rats.[2]
-
Troubleshooting Steps:
-
Baseline and Post-Dose Monitoring: Implement continuous or frequent monitoring of cardiovascular parameters (e.g., using telemetry) to establish a clear cause-and-effect relationship.
-
Dose-Response Assessment: Determine if the observed cardiovascular effects are dose-dependent.
-
Consult Safety Pharmacology Guidelines: Refer to ICH S7A guidelines for designing appropriate studies to assess cardiovascular safety. This typically involves evaluating effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Issue 3: Lack of Efficacy at Non-Toxic Doses
-
Symptoms: The therapeutic effect of this compound is not observed at doses that are well-tolerated by the animals.
-
Potential Cause: The therapeutic window of this compound may be narrow. Bioavailability might be low with the current formulation and administration route.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help understand if the compound is reaching the target tissue in sufficient concentrations.
-
Formulation Optimization: As mentioned for mitigating gastrointestinal toxicity, lipid-based formulations can also enhance the bioavailability of poorly soluble compounds.
-
Combination Therapy: Explore combining this compound with other therapeutic agents. This may allow for a lower, non-toxic dose of this compound to be used while achieving a synergistic therapeutic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of isolated this compound in animal models?
A1: Currently, there is a lack of publicly available, detailed toxicology studies specifically on isolated this compound. Most of the available toxicity data pertains to extracts from the Croton species. For instance, the essential oil of Croton pulegiodorus has an acute oral LD50 of 460.42 mg/kg in mice.[3] An extract from Croton gratissimus was found to be non-toxic with an LD50 greater than 5000 mg/kg.[4] A 13-week subchronic toxicity study of Tiglium seed extract in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day.[5] However, it is crucial to note that these values are for complex extracts and not for purified this compound. Therefore, researchers should perform their own dose-ranging studies to determine the toxicity of their specific this compound preparation.
Q2: What are the primary target organs for toxicity with compounds from Croton species?
A2: Based on studies of Croton extracts, the primary target for toxicity upon oral administration is the gastrointestinal tract , leading to symptoms like diarrhea and inflammation.[4] Some studies have also indicated potential effects on the liver and kidneys with long-term administration of certain Croton extracts.[6] One study on a Croton species extract also noted splenomegaly and lung congestion.
Q3: What are the standard safety pharmacology studies that should be considered for a new compound like this compound?
A3: According to the ICH S7A guidelines, the core battery of safety pharmacology studies investigates the effects on vital functions and includes:
-
Central Nervous System (CNS): Assessment of general behavior, motor activity, coordination, and sensory/motor reflex responses.
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Assessment of respiratory rate and other measures of respiratory function like tidal volume.
Q4: How can I mitigate the potential for gastrointestinal side effects?
A4: Several strategies can be employed:
-
Co-therapy: Administering gastroprotective agents like proton pump inhibitors or misoprostol.
-
Formulation: Using enteric coatings to bypass the stomach or lipid-based formulations to reduce direct mucosal contact and potentially improve the absorption profile.
-
Dose Adjustment: Carefully titrating the dose to find a balance between efficacy and tolerability.
Q5: Are there any known drug interactions with this compound?
A5: There is limited specific information on drug-drug interactions with this compound. However, given that some toxicity may be inflammation-related, co-administration with other anti-inflammatory drugs (e.g., NSAIDs) should be approached with caution as it could potentially exacerbate gastrointestinal side effects. If this compound is metabolized by cytochrome P450 enzymes, there is a potential for interactions with drugs that inhibit or induce these enzymes. In the absence of specific data, it is prudent to conduct preliminary interaction studies if co-administration with other agents is planned.
Data Presentation
Table 1: Summary of Acute Oral Toxicity Data for Croton Species Extracts in Rodents
| Extract/Compound | Animal Model | LD50 (mg/kg) | Key Findings |
| Croton pulegiodorus Essential Oil | Mice | 460.42 | Caused changes in hematological and biochemical parameters; alterations in liver and kidneys.[3] |
| Croton gratissimus Ethanolic Extract | Rats | > 5000 | Considered non-toxic at the tested dose.[4] |
| Croton menyharthii Aqueous & Organic Extracts | Rats | > 2000 | Long-term administration was associated with alterations in renal physiology.[6] |
| Tiglium Seed Extract | Rats | > 2000 | No mortalities or abnormal clinical signs at the highest dose tested.[5] |
Disclaimer: The data above is for extracts of various Croton species and may not be representative of the toxicity of isolated this compound. Researchers should conduct their own toxicity assessments.
Table 2: Summary of a 13-Week Subchronic Oral Toxicity Study of Tiglium Seed Extract in Rats
| Parameter | Value |
| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg/day |
| Key Observations | No dose-related changes in mortality, body weight, food/water consumption, hematology, clinical biochemistry, organ weight, or histopathology up to the NOAEL.[5] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
-
Animals: Use a single sex (usually females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats or CD-1 mice).
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water, except for a brief fasting period before dosing.
-
Dose Groups: Start with a preliminary dose-finding study using a small number of animals per group. Based on this, select at least three dose levels for the main study. A vehicle control group is mandatory.
-
Administration: Administer this compound orally via gavage. The volume should be based on the animal's body weight.
-
Observations:
-
Monitor animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight before dosing and at least weekly thereafter.
-
Note any mortalities.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the data to determine the LD50 value, if possible, and to identify the nature of the toxic effects.
Protocol 2: Co-administration of a Gastroprotective Agent
-
Animal Model: Use an animal model where the gastrointestinal toxicity of this compound has been established.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a known toxic dose.
-
Group 3: Gastroprotective agent (e.g., omeprazole or misoprostol) alone.
-
Group 4: this compound + Gastroprotective agent.
-
-
Administration: Administer the gastroprotective agent at a clinically relevant dose and appropriate time before or concurrently with this compound.
-
Endpoints:
-
Monitor for clinical signs of gastrointestinal distress (diarrhea, weight loss).
-
At the end of the study, collect gastrointestinal tissues for histopathological examination to assess for inflammation, ulceration, or other damage.
-
Consider measuring inflammatory biomarkers in tissue or plasma.
-
-
Data Analysis: Compare the severity of gastrointestinal toxicity between Group 2 and Group 4 to determine if the gastroprotective agent has a mitigating effect.
Visualizations
Caption: Workflow for identifying and mitigating this compound-induced toxicity.
Caption: Potential pathway of this compound-induced GI toxicity and mitigation points.
References
- 1. Misoprostol reduces serious gastrointestinal complications in patients with rheumatoid arthritis receiving nonsteroidal anti-inflammatory drugs. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential oil of Croton nepetaefolius decreases blood pressure through an action upon vascular smooth muscle: studies in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute oral toxicity and genotoxicity assessment of the essential oil from Croton pulegiodorus Baill (Euphorbiaceae) leaves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Assessment of acute, 14-day, and 13-week repeated oral dose toxicity of Tiglium seed extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Crotonoside and Sunitinib: A Comparative Analysis of FLT3 Inhibition in Acute Myeloid Leukemia (AML) Cells
For Immediate Release
A deep dive into the mechanisms of two prominent FLT3 inhibitors, crotonoside and sunitinib, reveals distinct profiles in their activity against Acute Myeloid Leukemia (AML) cells. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, leading to uncontrolled cell proliferation and poor prognosis. Targeted inhibition of FLT3 has therefore emerged as a critical therapeutic strategy. This guide compares two such inhibitors: sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and this compound, a natural product with a novel dual-action mechanism.
Performance at a Glance: Quantitative Comparison
The inhibitory effects of this compound and sunitinib on the proliferation of FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13, have been evaluated using MTT assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Cell Line | IC50 |
| This compound | MV4-11 | 11.6 ± 2.7 µM[1] |
| MOLM-13 | 12.7 ± 3.3 µM[1] | |
| Sunitinib | MV4-11 | 25 nM[2] |
| MOLM-13 | Not explicitly found, but studies show potent inhibition[3][4][5] |
Note: A direct IC50 value for sunitinib in MOLM-13 cells was not consistently reported across the reviewed literature, though its potent inhibitory activity in this cell line is well-established.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and sunitinib function as inhibitors of FLT3, a key receptor tyrosine kinase in AML. However, their mechanisms diverge significantly, offering different therapeutic avenues.
Sunitinib is a well-characterized multi-targeted tyrosine kinase inhibitor. It exerts its anti-leukemic effect by directly binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. These pathways include the Ras/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival.[1][6]
This compound , a natural product, presents a more complex and potentially advantageous mechanism of action. While it also inhibits the phosphorylation of FLT3 and its downstream signaling effectors (Erk1/2, Akt/mTOR, and STAT5), it uniquely demonstrates an additional activity: the selective suppression of histone deacetylase 3 (HDAC3) and HDAC6 expression.[1] This dual inhibition of both a critical signaling pathway and epigenetic regulators sets it apart from classic FLT3 inhibitors like sunitinib. The inhibition of HDAC3 and HDAC6 is significant as these enzymes are also implicated in the progression of AML.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and sunitinib on AML cells.
-
Cell Culture: MV4-11 and MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well.[7]
-
Drug Treatment: Cells are treated with various concentrations of this compound (0-200 µM) or sunitinib (in the nanomolar to low micromolar range) for 72 hours.[1] A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.[8]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Western Blot Analysis
This technique is employed to determine the effect of the inhibitors on the phosphorylation status of FLT3 and its downstream signaling proteins, as well as the expression levels of HDAC3 and HDAC6.
-
Cell Lysis: MV4-11 cells are treated with various concentrations of this compound or sunitinib for 7 or 20 hours.[1] After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
HDAC3
-
HDAC6
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software.
Conclusion
Both this compound and sunitinib demonstrate efficacy as FLT3 inhibitors in AML cells. Sunitinib exhibits high potency in the nanomolar range. This compound, while having a higher IC50 in the micromolar range, presents a unique dual-action mechanism by also targeting HDAC3 and HDAC6. This suggests that this compound may offer a broader therapeutic window and could potentially overcome some resistance mechanisms associated with single-target FLT3 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of AML.
References
- 1. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 3. Blockade of MEK/ERK signaling enhances sunitinib-induced growth inhibition and apoptosis of leukemia cells possessing activating mutations of the FLT3 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
Crotonoside vs. Standard Chemotherapy for Acute Myeloid Leukemia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Crotonoside, a natural product-derived compound, and standard "7+3" chemotherapy, the cornerstone of induction therapy for Acute Myeloid Leukemia (AML). This comparison is based on preclinical data, focusing on their mechanisms of action, cytotoxic effects, and impact on cancer cell processes.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care for induction therapy has been a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen. While effective in inducing remission in many patients, this regimen is associated with significant toxicity and drug resistance.
This compound, a natural product, has emerged as a potential therapeutic agent for AML. Preclinical studies have demonstrated its selective cytotoxicity against AML cells through a multi-targeted mechanism, offering a potentially more targeted and less toxic alternative to conventional chemotherapy. This guide will delve into the available experimental data to provide a comprehensive comparison of these two treatment modalities.
Mechanism of Action
This compound: A Multi-Pronged Attack on AML Cells
This compound exerts its anti-leukemic effects by simultaneously targeting multiple critical signaling pathways implicated in AML pathogenesis. Its primary mechanisms of action include:
-
Inhibition of FLT3 Signaling: this compound significantly inhibits the FMS-like tyrosine kinase 3 (FLT3) signaling pathway.[1][2] FLT3 is a receptor tyrosine kinase that is frequently mutated in AML and plays a crucial role in the proliferation and survival of leukemic cells.
-
Suppression of HDAC3 and HDAC6: Unlike classic FLT3 inhibitors, this compound also selectively suppresses the expression of histone deacetylase 3 (HDAC3) and 6 (HDAC6).[1][2] These enzymes are involved in the regulation of gene expression and their aberrant activity is linked to cancer development.
-
Downregulation of Oncogenic Transcription Factors: The inhibition of FLT3, HDAC3, and HDAC6 by this compound leads to the downregulation of key transcription factors such as NF-κB-p65 and c-Myc, which are essential for the survival and proliferation of AML cells.[1][2]
Standard Chemotherapy ("7+3" Regimen): DNA Damage and Replication Blockade
The "7+3" regimen combines two cytotoxic agents with distinct mechanisms of action:
-
Cytarabine (Ara-C): A pyrimidine analog that primarily acts as an antimetabolite.[3][4][5] After intracellular conversion to its active triphosphate form (ara-CTP), it is incorporated into DNA. This incorporation inhibits DNA polymerase, leading to the termination of DNA chain elongation and blocking DNA synthesis, particularly during the S phase of the cell cycle.[3][4][5]
-
Daunorubicin: An anthracycline antibiotic that intercalates into DNA, thereby disrupting DNA replication and transcription.[6] It also inhibits topoisomerase II, an enzyme that alters the topology of DNA, leading to DNA strand breaks.[6]
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound and the standard "7+3" chemotherapy regimen in AML cell lines.
Table 1: In Vitro Cytotoxicity (IC50) in AML Cell Lines
| Compound | Cell Line | IC50 | Reference |
| This compound | MV4-11 | 11.6 ± 2.7 µM | [6] |
| This compound | MOLM-13 | 12.7 ± 3.3 µM | [6] |
| This compound | KG-1 | 17.2 ± 4.6 µM | [6] |
| Cytarabine | MV4-11 | 1.43 µmol/L | [6] |
| Daunorubicin | MV4-11 | 22.47 nmol/L | [6] |
Table 2: Effects on Apoptosis and Cell Cycle in MV4-11 AML Cells
| Treatment | Apoptosis Rate | Cell Cycle Arrest | Reference |
| This compound (50 µM) | ~50% (late apoptosis) | G0/G1 phase | [6] |
| Cytarabine (1.0 µmol/L) + Daunorubicin (15 nmol/L) | Significantly higher than individual agents | Data not available | [6] |
Experimental Protocols
A summary of the methodologies used to obtain the data presented above is provided here.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapy drugs (Cytarabine and Daunorubicin).
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Crystal Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: AML cells are treated with the compounds of interest for a specified duration.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Washing: Cells are washed with phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for binding of the reagents.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with the desired compounds.
-
Cell Harvesting: Cells are collected and washed.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Washing: The fixed cells are washed to remove the ethanol.
-
RNase Treatment: Cells are treated with RNase A to degrade RNA and ensure that only DNA is stained.
-
Staining: Propidium Iodide (PI) is added to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative analysis highlights the distinct mechanisms and preclinical efficacy of this compound and standard "7+3" chemotherapy in AML. This compound demonstrates a multi-targeted approach by inhibiting key signaling pathways (FLT3, HDAC3/6) that are crucial for AML cell survival and proliferation. This contrasts with the broader cytotoxic mechanisms of Cytarabine and Daunorubicin, which directly target DNA synthesis and integrity.
The available in vitro data suggests that this compound is effective at inducing apoptosis and cell cycle arrest in AML cells. While direct, comprehensive comparative studies with the "7+3" regimen are limited, the existing evidence points to this compound as a promising therapeutic candidate that warrants further investigation. Its unique mechanism of action may offer advantages in terms of selectivity and the potential to overcome resistance mechanisms associated with standard chemotherapy. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in the treatment of AML.
References
- 1. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proposed Framework for Validating the Anti-Cancer Efficacy of Crotonoside in Patient-Derived Xenografts
For Immediate Release to the Scientific Community
This document outlines a comprehensive experimental framework for the validation of Crotonoside, a natural compound derived from Croton tiglium, as a potential anti-cancer therapeutic. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust methodology for assessing its efficacy using patient-derived xenograft (PDX) models, a platform known for its clinical relevance. To date, while this compound has demonstrated significant anti-tumor activity in cell line-derived xenograft models of acute myeloid leukemia (AML), its evaluation in PDX models remains a critical next step for clinical translation.[1][2] This guide also proposes a comparative analysis of this compound against a standard-of-care therapeutic for AML.
Comparative Efficacy of this compound: A Proposed Study
This section presents a proposed structure for comparing the anti-tumor effects of this compound against Sunitinib, a known FLT3 inhibitor used in cancer therapy. The data presented below is hypothetical and serves as a template for reporting results from a future PDX-based study. The experimental design is based on previously published in vivo studies with this compound in cell line-derived xenografts.[1][2]
Table 1: Hypothetical Tumor Growth Inhibition in AML Patient-Derived Xenografts
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | - | Intraperitoneal | 1500 ± 250 | 0% | - |
| This compound | 35 mg/kg/day | Intraperitoneal | 550 ± 120 | 63.3% | Yes |
| This compound | 70 mg/kg/day | Intraperitoneal | 250 ± 80 | 83.3% | Yes |
| Sunitinib | 40 mg/kg/day | Oral Gavage | 400 ± 100 | 73.3% | Yes |
Table 2: Hypothetical Biomarker Modulation in AML PDX Tumors
| Treatment Group | p-FLT3 Levels (Relative to Control) | HDAC3 Expression (Relative to Control) | HDAC6 Expression (Relative to Control) | Ki-67 Proliferation Index (%) | TUNEL Apoptosis Index (%) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 85 ± 10 | 5 ± 2 |
| This compound (70 mg/kg/day) | 0.2 ± 0.05 | 0.4 ± 0.1 | 0.3 ± 0.08 | 20 ± 5 | 60 ± 8 |
| Sunitinib (40 mg/kg/day) | 0.15 ± 0.04 | 0.9 ± 0.2 | 0.95 ± 0.15 | 35 ± 7 | 45 ± 6 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of these findings. The following protocols are based on established procedures for PDX model generation and in vivo drug efficacy studies.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue from consenting AML patients will be obtained during biopsy or surgical procedures under sterile conditions.
-
Implantation: The tumor tissue will be fragmented into small pieces (approximately 3x3 mm) and subcutaneously implanted into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Engrafted tumors will be monitored and measured twice weekly. Once tumors reach a volume of approximately 1000-1500 mm³, they will be harvested and serially passaged into new cohorts of mice for expansion and subsequent experiments.
-
Model Validation: Established PDX models will be validated by comparing the histology and genetic profile of the xenografted tumor with the original patient tumor to ensure fidelity.
In Vivo Anti-Cancer Efficacy Study
-
Animal Grouping: Once tumors in the PDX-bearing mice reach a volume of 150-200 mm³, the mice will be randomized into four treatment groups: Vehicle Control, this compound (35 mg/kg/day), this compound (70 mg/kg/day), and Sunitinib (40 mg/kg/day).
-
Drug Administration: this compound will be administered via intraperitoneal injection, while Sunitinib will be administered by oral gavage, daily for 21 days.
-
Tumor Measurement: Tumor volume will be measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Animal body weight will be recorded twice weekly as a measure of treatment-related toxicity.
-
Endpoint Analysis: At the end of the treatment period, tumors will be excised for immunohistochemical analysis of Ki-67 (proliferation marker) and TUNEL (apoptosis marker), and for Western blot analysis of protein expression levels of p-FLT3, HDAC3, and HDAC6.
Mandatory Visualizations
To elucidate the experimental design and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Proposed experimental workflow for validating this compound in PDX models.
Caption: this compound's inhibitory action on key signaling pathways in AML.
This proposed guide provides a foundational framework for the rigorous evaluation of this compound in a preclinical setting that more closely mimics human cancer. The successful completion of these studies would provide the necessary evidence to support the advancement of this compound into clinical trials.
References
A Head-to-Head Comparison of Crotonoside with Other Natural Product-Based Inhibitors
In the landscape of oncological research, natural products continue to be a vital source of novel therapeutic agents. Crotonoside, a purine nucleoside isolated from Croton tiglium, has emerged as a multi-target inhibitor with promising anti-cancer properties. This guide provides a head-to-head comparison of this compound with other natural and synthetic inhibitors that target similar oncogenic pathways, supported by experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.
Overview of this compound's Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. In Acute Myeloid Leukemia (AML), it has been shown to dually inhibit FMS-like tyrosine kinase 3 (FLT3) and Histone Deacetylases 3 and 6 (HDAC3/6).[1][2][3] This dual inhibition leads to the suppression of downstream signaling cascades including Erk1/2, Akt/mTOR, and STAT5, ultimately inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1][2][3] Furthermore, in Non-Small Cell Lung Cancer (NSCLC), this compound has been found to suppress the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/Akt and MAPK/ERK pathways.[4] Recent studies also indicate that this compound can induce mitochondrial dysfunction and ferroptosis in AML cells.[5]
Comparative Inhibitory Activity
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of this compound against various cancer cell lines and compare them with other relevant inhibitors.
Table 1: this compound Inhibitory Concentrations (IC50)
| Cell Line | Cancer Type | Target(s) | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | FLT3, HDAC3/6 | 11.6[1] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | FLT3, HDAC3/6 | 12.7[1] |
| KG-1 | Acute Myeloid Leukemia (FLT3-WT) | HDAC3/6 | 17.2[1] |
| HL-60 | Promyelocytic Leukemia | Not Specified | 70[6] |
| P388 | Murine Leukemia | Not Specified | 21[6] |
Table 2: Head-to-Head Comparison of IC50 Values (µM)
| Inhibitor | Type | Primary Target(s) | Cell Line/Assay | IC50 (µM) |
| This compound | Natural Product | FLT3, HDAC3/6, EGFR | MV4-11 (AML) | 11.6 [1] |
| Sunitinib | Synthetic | FLT3, VEGFR, PDGFR | FLT3-ITD (enzymatic) | 0.05[7] |
| MV4-11 (AML) | 0.008[7] | |||
| RGFP966 | Synthetic | HDAC3 | HDAC3 (enzymatic) | 0.08[5][8][9] |
| HPOB | Synthetic | HDAC6 | HDAC6 (enzymatic) | 0.056[1][3][6][10] |
| Apigenin | Natural Product | EGFR, Kinases | ACHN (Renal Carcinoma, 48h) | 15.4[11] |
| PANC-1 (Pancreatic, 48h) | 41[12] | |||
| Quercetin | Natural Product | PI3K | PI3K (enzymatic) | 2.4 - 5.4[13] |
| MG-63 (Osteosarcoma, 48h) | 70.3[14] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section details the methodologies for key experiments used to evaluate the efficacy of these inhibitors.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.[7][8][13][15]
Protocol:
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to the loading control. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[15]
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent, particularly in AML and NSCLC, by inhibiting key oncogenic pathways such as FLT3, HDAC, and EGFR. While synthetic inhibitors like Sunitinib and RGFP966 show higher potency in enzymatic assays with nanomolar IC50 values, this compound's activity in the low micromolar range across multiple cell lines highlights its promise as a lead compound derived from a natural source. Its ability to modulate multiple signaling pathways simultaneously may offer an advantage in overcoming the drug resistance often associated with single-target therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. RGFP 966, HDAC3 inhibitor (CAS 1357389-11-7) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. xcessbio.com [xcessbio.com]
- 11. Apigenin inhibits renal cell carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. PI3K/Akt1 Pathway Suppression by Quercetin-Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published findings on Crotonoside's therapeutic effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published therapeutic effects of Crotonoside, focusing on its reproducibility and performance against alternative therapies. Experimental data is summarized for ease of comparison, and detailed methodologies for key experiments are provided.
Executive Summary
This compound, a natural product isolated from Croton tiglium, has demonstrated significant anti-cancer effects in preclinical studies, primarily in Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC). The reproducibility of these findings is supported by multiple independent studies investigating its mechanisms of action. In AML, this compound's therapeutic effect is attributed to its dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases 3 and 6 (HDAC3/6).[1][2] For NSCLC, it has been shown to suppress tumor progression by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]
While direct head-to-head comparative studies with many newer targeted therapies are limited, existing data suggests this compound as a promising lead compound. This guide summarizes the available quantitative data, details the experimental protocols used to generate these findings, and provides visual representations of the key signaling pathways and experimental workflows.
Data Presentation: this compound's Efficacy and Comparison with Alternatives
Acute Myeloid Leukemia (AML)
This compound has been shown to selectively inhibit the proliferation of AML cell lines, particularly those with FLT3-ITD mutations, and induce apoptosis.[1][2]
Table 1: In Vitro Efficacy of this compound in AML Cell Lines [1]
| Cell Line | Genotype | IC50 (µM) | Effect |
| MV4-11 | FLT3-ITD | 11.6 | Inhibition of cell viability |
| MOLM-13 | FLT3-ITD | 12.7 | Inhibition of cell viability |
| KG-1 | FLT3-WT | 17.2 | Inhibition of cell viability |
Comparison with FLT3 Inhibitors
Table 2: Comparison of this compound and Sunitinib in AML [1]
| Feature | This compound | Sunitinib (Classic FLT3 Inhibitor) |
| Target | FLT3, HDAC3, HDAC6 | FLT3 |
| Effect on NF-κB-p65 | Inhibition | No significant inhibition |
| Effect on c-Myc | Inhibition | Inhibition |
| Selectivity | Selective for AML cells | Broad kinase inhibition |
This table is based on data from a single study and further comparative research is needed.
Table 3: Efficacy of Alternative FLT3 Inhibitors (for reference)
| Inhibitor | Type | Key Efficacy Data (from separate studies) |
| Gilteritinib | Type I | Median OS of 9.3 months vs 5.6 months for salvage chemotherapy in relapsed/refractory FLT3-mutated AML.[4] |
| Crenolanib | Type I | Active against both FLT3/ITD and resistance-conferring FLT3/D835 point mutants.[5][6] |
Note: The data in Table 3 is not from direct head-to-head comparisons with this compound and is provided for contextual purposes only.
Non-Small Cell Lung Cancer (NSCLC)
This compound has been shown to inhibit the proliferation, migration, and angiogenesis of NSCLC cells by suppressing EGFR activation and downstream signaling pathways.[3]
Comparison with EGFR Inhibitors
Direct, head-to-head experimental data comparing this compound with EGFR inhibitors like osimertinib and gefitinib is currently lacking in the literature. The following table summarizes the reported efficacy of these alternatives from separate studies for contextual comparison.
Table 4: Efficacy of Alternative EGFR Inhibitors (for reference)
| Inhibitor | Generation | Key Efficacy Data (from separate studies) |
| Osimertinib | Third | Median PFS of 18.9 months vs 10.2 months for first-generation EGFR-TKIs in first-line treatment of EGFR-mutated NSCLC. |
| Gefitinib | First | Effective first-line treatment for EGFR-mutated NSCLC, with a median PFS of 9.2 months in one study. |
Note: The data in Table 4 is not from direct head-to-head comparisons with this compound and is provided for contextual purposes only.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or alternative inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or comparators for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blotting
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FLT3, FLT3, p-EGFR, EGFR, Cleaved Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualization
Caption: this compound's inhibitory action on FLT3 and HDAC3/6 in AML.
Caption: this compound's suppression of the EGFR signaling pathway in NSCLC.
Caption: General experimental workflow for evaluating this compound's effects.
References
- 1. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Crotonoside's Molecular Arsenal: A Comparative Guide to Target Validation
A deep dive into the cross-validation of Crotonoside's targets using diverse molecular techniques, providing researchers with a comparative framework for experimental design and data interpretation.
This compound, a naturally occurring nucleoside isolated from the seeds of Croton tiglium, has demonstrated significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML). Its anti-cancer activity stems from its ability to engage with multiple intracellular targets. For researchers and drug development professionals, rigorous validation of these targets is paramount. This guide provides a comparative overview of distinct molecular techniques—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proximity Coaggregation (TPCA)—for the cross-validation of this compound's molecular targets. While direct comparative studies on this compound using these methods are not yet available, this guide synthesizes known information about its targets and illustrates how these techniques could be applied, offering a roadmap for future research.
Identified Molecular Targets of this compound
Current research has identified several key molecular targets of this compound, primarily in the context of AML:
-
FMS-like Tyrosine Kinase 3 (FLT3): this compound has been shown to inhibit FLT3 signaling, a critical pathway in the proliferation of certain AML cells.[1][2]
-
Histone Deacetylase 3 (HDAC3) and 6 (HDAC6): The compound selectively suppresses the expression of HDAC3 and HDAC6, enzymes implicated in aberrant gene expression in cancer.[1][2]
-
Mitochondrial DNA Polymerase γ (POLG): Molecular docking simulations suggest that this compound may inhibit mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction.
-
p62/Keap1-Nrf2 Pathway: this compound is thought to modulate autophagy in AML cells through the p62/KEAP1 signaling pathway.
Comparative Analysis of Target Validation Techniques
The engagement of this compound with its putative targets can be validated using a suite of powerful biophysical techniques. Each method offers unique advantages and provides complementary data to build a comprehensive target engagement profile.
| Technique | Principle | Potential Application for this compound | Hypothetical Quantitative Data (Illustrative) |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Confirmation of direct binding to FLT3, HDAC3, HDAC6, and POLG in intact cells or cell lysates by measuring the shift in their melting temperatures (Tm) upon this compound treatment. | Target: FLT3 Tm (DMSO control): 52.1°C Tm (this compound): 56.5°C ΔTm: +4.4°C |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. | Validation of this compound's interaction with its targets by observing increased resistance to proteases like pronase or thermolysin.[3] This method is particularly useful as it doesn't require modification of the compound.[4] | Target: HDAC3 % Remaining Protein (Pronase): - DMSO: 25% - this compound: 78% |
| TPCA | Proteins in a complex tend to co-aggregate upon thermal denaturation, and ligand binding can modulate these interactions. | Investigating how this compound's binding to a primary target (e.g., HDAC3) affects its interaction with other proteins in a complex (e.g., the NF-κB p65 subunit).[5] | Complex: HDAC3-p65 Co-aggregation Score (DMSO): 0.85 Co-aggregation Score (this compound): 0.42 (Indicating a disruption of the complex) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture relevant cells (e.g., AML cell line MV4-11) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Collect the supernatant and analyze the protein levels of the target (e.g., FLT3) by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the treated and control samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation: Prepare a total cell lysate from the desired cells in a non-denaturing lysis buffer. Determine the protein concentration.
-
Compound Incubation: Divide the lysate into two aliquots. Treat one with this compound and the other with vehicle (DMSO) for 1-2 hours at room temperature.
-
Proteolysis: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis: Separate the protein fragments by SDS-PAGE and visualize the target protein by Western blotting. A more intense band in the this compound-treated sample compared to the control indicates protection from proteolysis and thus, binding.[6][7]
Thermal Proximity Coaggregation (TPCA) Protocol
-
Sample Preparation and Heating: Prepare and treat cell lysates with this compound or vehicle as described in the CETSA protocol. Heat the lysates across a temperature gradient.
-
Protein Digestion and TMT Labeling: After separating the soluble fractions, digest the proteins into peptides. Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by quantitative mass spectrometry to determine the abundance of each protein at each temperature.
-
Data Analysis: Generate melting curves for thousands of proteins. Analyze the similarity of melting profiles between the primary target and other proteins. A high degree of similarity suggests they are part of the same complex.[5][8] Compare the co-aggregation patterns between the this compound-treated and control samples to identify changes in protein-protein interactions.
Signaling Pathway and Experimental Workflow Visualizations
Visualizing the complex biological processes and experimental workflows can significantly aid in understanding the mechanism of action of this compound.
Caption: Workflow for this compound target validation.
Caption: p62/Keap1-Nrf2 signaling pathway modulation.
Caption: HDAC3/6 and NF-κB signaling pathway.
By employing a multi-pronged approach that leverages the strengths of CETSA, DARTS, and TPCA, researchers can build a robust and comprehensive understanding of this compound's mechanism of action. This, in turn, will facilitate its development as a potential therapeutic agent. The provided protocols and visualizations serve as a foundational guide for initiating such cross-validation studies.
References
- 1. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermal proximity coaggregation for system-wide profiling of protein complex dynamics in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 7. Protective Effects of Crotonis Semen Extract against Sepsis through NF-κB Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Crotonoside: A Favorable Safety Profile in Comparison to Conventional Acute Myeloid Leukemia Therapies
For researchers, scientists, and drug development professionals, a critical evaluation of a novel compound's safety profile against existing standards of care is paramount. This guide provides an objective comparison of the preclinical safety data of Crotonoside, a naturally derived nucleoside analog, with conventional chemotherapeutic agents and a targeted therapy used in the treatment of Acute Myeloid Leukemia (AML).
In contrast, conventional AML therapies, such as the "7+3" chemotherapy regimen (a combination of Cytarabine and an anthracycline like Daunorubicin) and the targeted therapy Venetoclax, are associated with significant and often severe side effects.
Quantitative Comparison of Toxicological Data
The following table summarizes the available preclinical and clinical toxicity data for this compound and conventional AML drugs. It is important to note the limitations in directly comparing preclinical animal data with human clinical data.
| Compound | Preclinical Toxicity (Rodent) | Common Clinical Adverse Effects (in AML patients) |
| This compound | Acute Oral LD50 (as C. tiglium extract): >2000 mg/kg (Rat) 90-Day Oral NOAEL (as C. tiglium extract): 500 mg/kg/day (Rat) | Data from human clinical trials are not yet available. Preclinical studies suggest good tolerability. |
| Cytarabine | Intraperitoneal LD50: 288 mg/kg (Mouse) | Myelosuppression (neutropenia, thrombocytopenia, anemia), nausea, vomiting, diarrhea, mucositis, rash, fever, neurotoxicity (at high doses).[1][2] |
| Daunorubicin | Intravenous LD50: 20 mg/kg (Mouse) | Cardiotoxicity (can be life-threatening), myelosuppression, nausea, vomiting, alopecia (hair loss), mucositis, red discoloration of urine.[3] |
| Venetoclax | Repeat-dose studies in dogs showed primary toxicities affecting the lymphoid and hematopoietic systems. [4] | Neutropenia, diarrhea, nausea, anemia, fatigue, tumor lysis syndrome (TLS), which can be fatal.[5][6][7][8][9] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data. The following are generalized protocols based on OECD guidelines for the types of studies from which the above data are derived.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study aims to determine the acute toxicity of a substance after a single oral dose.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the number of mortalities at specific dose levels.
90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)
This study provides information on the potential adverse effects of a substance following prolonged and repeated oral exposure.
-
Test Animals: Typically, young adult rats of both sexes are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days at three or more dose levels, along with a control group.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Terminal Procedures: At the end of the 90-day period, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined macroscopically and microscopically.
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways affected by these drugs is essential for comprehending their efficacy and toxicity profiles.
This compound's Multi-Targeted Approach in AML
This compound exhibits its anti-leukemic effects through the modulation of several key signaling pathways.[10][11][12][13][14] It has been shown to inhibit the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and constitutively activated in AML.[10][11][13][14] this compound also inhibits histone deacetylases 3 and 6 (HDAC3/6), leading to cell cycle arrest and apoptosis.[10][11][13][14] Furthermore, recent studies indicate that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, and mitochondrial dysfunction in AML cells.[12]
Conventional AML Drugs: Mechanisms and Pathways
The "7+3" regimen and Venetoclax operate through distinct mechanisms to induce leukemia cell death.
Cytarabine and Daunorubicin ("7+3" Regimen): Cytarabine is a pyrimidine analog that inhibits DNA synthesis, while Daunorubicin is an anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[1][3][15][16]
Venetoclax: Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in AML cells.[5] By binding to BCL-2, Venetoclax releases pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[5]
Conclusion
Based on the available preclinical data, this compound appears to have a more favorable safety profile compared to the conventional AML therapies Cytarabine, Daunorubicin, and Venetoclax. The high estimated LD50 and NOAEL for the Croton tiglium extract suggest a wide therapeutic window. In contrast, the conventional drugs are associated with significant and often dose-limiting toxicities. The multi-targeted mechanism of action of this compound may also offer advantages in terms of efficacy and overcoming drug resistance. However, it is crucial to underscore that further comprehensive preclinical toxicology studies on isolated this compound are necessary to definitively establish its safety profile before it can be considered for clinical development. This guide serves as a preliminary comparison to highlight the potential of this compound as a safer alternative for the treatment of AML, warranting further investigation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 11. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. go.drugbank.com [go.drugbank.com]
Crotonoside's Efficacy: A Comparative Analysis in Drug-Resistant vs. Sensitive Cell Lines
For Immediate Release
This guide provides a comparative overview of the efficacy of Crotonoside, a natural compound derived from plants of the Croton genus, in drug-sensitive and drug-resistant cancer cell lines. While direct comparative studies on the efficacy of pure this compound in resistant versus sensitive cell lines are limited in publicly available research, this document outlines the known effects of this compound and related compounds on sensitive cancer cells and presents a comprehensive experimental framework for a comparative study. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, a purine ribonucleoside, has demonstrated anti-tumor properties in various cancer cell lines. Extracts from Croton species have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1] Recent research has specifically pointed to the modulation of the EGFR signaling pathway by this compound in non-small cell lung cancer. However, a critical aspect for its potential clinical application is its effectiveness against cancer cells that have developed resistance to conventional chemotherapeutic agents.
Data Presentation: Efficacy of Croton-related Compounds in Sensitive Cancer Cell Lines
The following table summarizes the available data on the cytotoxic effects of extracts and compounds from Croton species on various drug-sensitive cancer cell lines. It is important to note that these values are for extracts or other compounds from the Croton genus and not necessarily for pure this compound, highlighting the need for further specific research.
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Reference |
| A549 | Lung Cancer | Acetone extract of Croton bonplandianus | 15.68±0.006 μg/mL | [2] |
| HTC | Liver Tumor | Lupeol from Croton echioides | Minimum viability of 4.37% at 100 µg/mL | [3][4] |
| SK23 | Human Melanoma | Croton lechleri sap | >1 μg/mL | [5] |
| HT29 | Colon Cancer | Croton lechleri sap | >10 μg/mL | [5] |
Note: The lack of standardized reporting and the use of different extracts make direct comparisons challenging.
Proposed Experimental Workflow for Comparative Efficacy Study
To address the knowledge gap, a rigorous comparative study is necessary. The following workflow outlines the key experimental steps.
Experimental Protocols
Development of Drug-Resistant Cell Lines
A drug-resistant cell line can be established from a parental sensitive cell line through continuous, stepwise exposure to a standard chemotherapeutic agent (e.g., doxorubicin, cisplatin).[6][7][8][9]
-
Initial Culture: Begin by culturing the parental sensitive cancer cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with the chosen chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Concentration Increase: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. This process is repeated over several months.[7]
-
Verification of Resistance: Periodically, the IC50 of the treated cell population should be determined and compared to the parental line. A significant increase in the IC50 value indicates the development of resistance.[8][9]
-
Clonal Selection: Isolate single-cell clones to establish a homogenous drug-resistant cell line.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10][11][12][13]
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
-
Cell Treatment: Treat both sensitive and resistant cells with this compound at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[18][19][20][21]
-
Protein Extraction: Lyse the treated and untreated sensitive and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, STAT3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Potential Signaling Pathways Modulated by this compound
Based on existing literature for this compound and other natural products, the following signaling pathways are potential targets that could be dysregulated in drug-resistant cells and potentially modulated by this compound.[22][5][23][24]
Logical Framework for Overcoming Drug Resistance
The potential of this compound to overcome drug resistance may lie in its ability to target signaling pathways that are hyperactivated in resistant cells or to induce cell death through alternative mechanisms.
Conclusion
While the current body of research provides a promising outlook for the anti-cancer properties of this compound, a significant knowledge gap exists regarding its efficacy in drug-resistant cancer models. The experimental framework outlined in this guide provides a clear path for future research to elucidate the comparative efficacy and mechanisms of action of this compound in sensitive versus resistant cell lines. Such studies are crucial for determining the potential of this compound as a novel therapeutic agent in the fight against drug-resistant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of extracts and compounds isolated from Croton echioides in animal tumor cell (HTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of extracts and compounds isolated from Croton echioides in animal tumor cell (HTC). | Semantic Scholar [semanticscholar.org]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. cusabio.com [cusabio.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Targeting EGFR signaling: this compound as a multi-mechanistic agent against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Crotonoside's Potency in the Landscape of HDAC Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Crotonoside's potency against other established Histone Deacetylase (HDAC) inhibitors. The following sections detail quantitative comparisons, experimental methodologies, and relevant biological pathways to contextualize the therapeutic potential of these compounds.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Their inhibition has emerged as a promising strategy in cancer therapy, with several HDAC inhibitors (HDACis) approved for clinical use.[3][4] this compound, a natural compound also known as Isoguanosine, has been identified as an inhibitor of HDAC3 and HDAC6, showing selective activity in acute myeloid leukemia (AML) cells.[5][6] This guide evaluates the potency of this compound in comparison to other well-known HDACis such as Vorinostat (SAHA), Romidepsin, and Panobinostat.
Comparative Potency of HDAC Inhibitors
The potency of HDAC inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme or a cellular process by 50%. The following table summarizes the available IC50 data for this compound and other prominent HDAC inhibitors. It is important to distinguish between enzymatic assays, which measure the direct inhibition of purified HDAC enzymes, and cellular assays, which assess the inhibitor's effect on cancer cell lines.
| Inhibitor | Target(s) | Assay Type | IC50 Value | Reference |
| This compound | HDAC3, HDAC6 | Cellular (MV4-11 AML cells) | 11.6 µM | [5] |
| Cellular (MOLM-13 AML cells) | 12.7 µM | [5] | ||
| Cellular (KG-1 AML cells) | 17.2 µM | [5] | ||
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Enzymatic (HDAC1) | ~0.630 µM | |
| Enzymatic (HDAC8) | 1.51 µM | |||
| Cellular (HUT78 CTCL cells) | 675 nM | |||
| Romidepsin | Class I HDACs (HDAC1, HDAC2) | Enzymatic (HDAC1) | 36 nM | |
| Enzymatic (HDAC2) | 47 nM | |||
| Cellular (HUT78 CTCL cells) | 1.22 nM | |||
| Panobinostat | Pan-HDAC (Class I, II, IV) | Enzymatic (most Class I, II, IV) | <13.2 nM | |
| Cellular (AML cell lines) | ~20 nM |
Signaling Pathways and Mechanism of Action
HDAC inhibitors exert their therapeutic effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression and the induction of various cellular responses, including cell cycle arrest and apoptosis. The inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.
Experimental Protocols
The determination of HDAC inhibitor potency relies on robust and reproducible experimental assays. Below are outlines of common methodologies used in the cited research.
HDAC Inhibition Assay (Enzymatic)
This assay directly measures the inhibitory effect of a compound on the activity of a purified HDAC enzyme.
-
Preparation: Recombinant human HDAC enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine), and the test compound (inhibitor) are prepared in an assay buffer.
-
Incubation: The components are mixed in a 96-well plate and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Measurement: The fluorescence is measured using a plate reader at specific excitation and emission wavelengths (e.g., 370 nm excitation and 450 nm emission).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of HDAC activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the HDAC inhibitor and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Discussion and Conclusion
The available data indicates that this compound is a selective inhibitor of HDAC3 and HDAC6 with cellular potency in the micromolar range against AML cell lines.[5] In comparison, established HDAC inhibitors like Vorinostat, Romidepsin, and Panobinostat exhibit broader activity across multiple HDAC isoforms and generally display higher potency, with IC50 values in the nanomolar to low micromolar range in both enzymatic and cellular assays.
Notably, Romidepsin and Panobinostat demonstrate particularly high potency, with IC50 values in the low nanomolar range. Vorinostat, while less potent than Romidepsin and Panobinostat, is still effective in the nanomolar to micromolar range. The higher IC50 values for this compound in cellular assays compared to the enzymatic IC50 values of the other inhibitors suggest that it may be a less potent HDAC inhibitor overall. However, its selectivity for HDAC3 and HDAC6 could offer a therapeutic advantage by potentially reducing off-target effects associated with pan-HDAC inhibition.[5]
Further research is warranted to determine the direct enzymatic inhibitory activity of this compound against purified HDAC3 and HDAC6 to provide a more direct comparison with other HDACis. In vivo studies are also crucial to evaluate its therapeutic efficacy and safety profile. Nevertheless, the initial findings position this compound as a promising lead compound for the development of novel, selective HDAC inhibitors for the treatment of AML and potentially other cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Assessing the Synergistic Potential of Crotonoside with Existing Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Crotonoside, a naturally occurring alkaloid, has demonstrated notable anti-cancer properties in preclinical studies. While research into its synergistic effects with established cancer therapies is still in its nascent stages, its known mechanisms of action provide a strong rationale for investigating its potential in combination regimens. This guide synthesizes the current understanding of this compound's anti-cancer activity, details its impact on key signaling pathways, and, based on this evidence, proposes potential synergistic combinations with existing cancer therapies. We present available quantitative data on its standalone efficacy, outline relevant experimental protocols, and provide visual representations of its molecular interactions and potential experimental workflows.
1. Introduction: The Rationale for Combination Therapy
The development of resistance to targeted therapies and the dose-limiting toxicities of conventional chemotherapy are significant challenges in oncology. Combination therapy, the use of multiple therapeutic agents with different mechanisms of action, is a cornerstone of modern cancer treatment aimed at enhancing efficacy, overcoming resistance, and reducing side effects. Natural products, with their diverse chemical structures and biological activities, are increasingly being investigated as partners for existing cancer drugs.
This compound has been shown to inhibit the proliferation of various cancer cells, including those of non-small cell lung cancer (NSCLC), gastric adenocarcinoma, and acute myeloid leukemia. Its ability to modulate critical cancer-related signaling pathways suggests that it may sensitize cancer cells to the effects of other therapeutic agents.
2. Standalone Anti-Cancer Activity of this compound
Currently, there is a notable lack of published studies specifically investigating the synergistic effects of this compound in combination with other cancer therapies. The available research has primarily focused on its efficacy as a single agent. These studies provide the foundation for hypothesizing its potential synergistic interactions.
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| SGC-7901 | Human Gastric Adenocarcinoma | Not Specified | Inhibition of proliferation | Time- and dose-dependent inhibition | [1] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | Inhibition of proliferation | Inhibition of cell proliferation and differentiation | [1] |
3. Mechanism of Action: Targeting Key Signaling Pathways
This compound's anti-cancer effects are attributed to its ability to modulate specific molecular pathways that are crucial for tumor growth and survival.
3.1. Inhibition of the EGFR Signaling Pathway
In non-small cell lung cancer (NSCLC), this compound has been shown to exert its anti-tumor effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It suppresses the activation of EGFR and subsequently attenuates the downstream PI3K/Akt and MAPK/ERK signaling cascades. This leads to a decrease in the expression of oncogenic mediators, resulting in the inhibition of cancer cell proliferation, migration, and angiogenesis.
3.2. Modulation of the JAK/STAT5 Signaling Pathway
In the context of acute myeloid leukemia, this compound has been found to interfere with the JAK/STAT5 signaling pathway. This pathway is critical for the proliferation and differentiation of hematopoietic cells and is often hyperactivated in leukemia. By inhibiting this pathway, this compound can suppress the growth and differentiation of leukemia cells.
4. Hypothesized Synergistic Combinations
Based on its known mechanisms of action, several potential synergistic combinations with existing cancer therapies can be proposed for future investigation.
4.1. This compound with EGFR Tyrosine Kinase Inhibitors (TKIs)
-
Rationale: In NSCLC with EGFR mutations, acquired resistance to EGFR TKIs (e.g., gefitinib, erlotinib, osimertinib) often involves the activation of bypass signaling pathways, such as the PI3K/Akt pathway. Since this compound also inhibits this downstream pathway, combining it with an EGFR TKI could potentially overcome or delay the onset of resistance.
-
Proposed Experimental Approach:
-
Treat EGFR-mutant NSCLC cell lines (both sensitive and resistant to TKIs) with this compound, an EGFR TKI, and the combination.
-
Assess cell viability using assays like MTT or CellTiter-Glo.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Analyze key signaling molecules (e.g., p-EGFR, p-Akt, p-ERK) by Western blotting to confirm mechanistic synergy.
-
Validate in vivo using xenograft models.
-
4.2. This compound with MEK Inhibitors
-
Rationale: The MAPK/ERK pathway is a critical downstream effector of EGFR signaling. In cancers where this pathway is activated, combining an upstream inhibitor (this compound targeting EGFR) with a downstream inhibitor (e.g., a MEK inhibitor like trametinib) could lead to a more profound and durable pathway inhibition.
-
Proposed Experimental Approach:
-
Utilize cancer cell lines with known RAS or RAF mutations that lead to MAPK pathway activation.
-
Follow a similar experimental design as described for EGFR TKIs, assessing cell viability, calculating CI, and performing mechanistic studies on the MAPK pathway.
-
4.3. This compound with Conventional Chemotherapy (e.g., Cisplatin, Paclitaxel)
-
Rationale: The activation of survival pathways like PI3K/Akt is a known mechanism of resistance to cytotoxic chemotherapy. By inhibiting this pathway, this compound may sensitize cancer cells to the DNA-damaging effects of cisplatin or the microtubule-stabilizing effects of paclitaxel.
-
Proposed Experimental Approach:
-
Treat various cancer cell lines (e.g., lung, gastric) with this compound, a chemotherapeutic agent, and the combination.
-
Determine the IC50 values of each agent alone and in combination.
-
Assess the impact on apoptosis using techniques like Annexin V/PI staining and analysis of caspase activation.
-
Investigate the effect on cell cycle progression via flow cytometry.
-
5. Experimental Protocols
While specific protocols for synergistic studies with this compound are not yet available, the following are detailed methodologies for key experiments that would be essential for such investigations, based on standard practices in the field.
5.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or both for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis.
5.2. Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5.3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, combination drug alone, combination of this compound and the other drug). Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis (e.g., immunohistochemistry, Western blotting).
6. Mandatory Visualizations
Diagram of the EGFR Signaling Pathway Targeted by this compound
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating synergistic effects.
While direct experimental evidence for the synergistic effects of this compound with existing cancer therapies is currently lacking, its well-defined mechanisms of action provide a strong rationale for its investigation in combination regimens. The inhibition of the EGFR and JAK/STAT5 signaling pathways suggests that this compound could be a valuable partner for targeted therapies and conventional chemotherapies, potentially enhancing efficacy and overcoming resistance.
Future research should focus on systematically evaluating the hypothesized combinations presented in this guide. Rigorous preclinical studies, employing the outlined experimental protocols, are necessary to validate these potential synergies and to elucidate the underlying molecular mechanisms. Such studies will be crucial in determining the clinical translational potential of this compound as part of novel combination therapies for cancer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
